Metixene hydrochloride hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHHYUBMJLHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4969-02-2 (Parent) | |
| Record name | Methixene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00991080 | |
| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7081-40-5 | |
| Record name | Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methixene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIXENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L8XK6N1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metixene Hydrochloride Hydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride hydrate, a tertiary amine antimuscarinic agent, has a multifaceted mechanism of action primarily centered on its antagonism of muscarinic acetylcholine receptors. This property historically underpinned its use in the symptomatic treatment of Parkinson's disease and other extrapyramidal disorders. More recent research has unveiled a novel, independent mechanism involving the induction of incomplete autophagy and subsequent apoptosis in cancer cells. This technical guide provides an in-depth exploration of these dual mechanisms, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Metixene's principal pharmacological effect is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[[“]][2] In the central nervous system, particularly the corpus striatum, an equilibrium between the excitatory cholinergic system and the inhibitory dopaminergic system is crucial for motor control.[[“]][2] Pathologies such as Parkinson's disease are characterized by a dopamine deficiency, leading to a relative overactivity of the cholinergic system.[[“]][2] Metixene redresses this imbalance by blocking acetylcholine's action at postsynaptic muscarinic receptors, thereby alleviating extrapyramidal symptoms.[[“]][2]
Receptor Binding Profile
| Parameter | Value | Radioligand | Tissue Source | Reference |
| IC50 | 55 nM | [3H]Quinuclidinyl benzilate (QNB) | Rat brain cortical tissue | [[“]][4] |
| Ki | 15 nM | [3H]Quinuclidinyl benzilate (QNB) | Rat brain cortical tissue | [[“]][4] |
Metixene also possesses antihistaminic and direct antispasmodic properties.[[“]][5] There is no substantial evidence to suggest direct, high-affinity binding to dopamine receptors; its effect on the dopaminergic system is primarily modulatory through the cholinergic system.[[“]][2]
Downstream Signaling of Muscarinic Receptor Antagonism in the Striatum
In the striatum, M1 and M4 muscarinic receptors are highly expressed and play a significant role in modulating neuronal excitability.[6] M1 receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade ultimately increases intracellular calcium and activates protein kinase C (PKC). M4 receptors, on the other hand, are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[7] By antagonizing these receptors, metixene reduces the excitatory cholinergic signaling in the striatum, helping to restore the cholinergic-dopaminergic balance.[[“]][2]
Novel Mechanism: Induction of Incomplete Autophagy in Cancer Cells
Recent groundbreaking research has identified a novel mechanism of action for metixene in the context of cancer therapy.[8] Metixene has been shown to induce incomplete autophagy, leading to caspase-mediated apoptosis in metastatic cancer cells, including those that have metastasized to the brain.[8] This anticancer activity is independent of its effects on muscarinic or histaminic receptors.[8]
The Role of NDRG1 Phosphorylation
The central mediator of metixene-induced incomplete autophagy is the N-myc downstream-regulated gene 1 (NDRG1).[8] Metixene treatment leads to the phosphorylation of NDRG1.[8] This phosphorylation event is critical for the subsequent cascade that results in the accumulation of autophagosomes that fail to fuse with lysosomes, a state of "incomplete autophagy."[8] This cellular stress ultimately triggers caspase-mediated apoptosis.[8]
References
- 1. consensus.app [consensus.app]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. consensus.app [consensus.app]
- 4. Cholinergic system changes in Parkinson’s disease: emerging therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders [frontiersin.org]
- 6. Frontiers | Striatal Dopamine D2-Muscarinic Acetylcholine M1 Receptor–Receptor Interaction in a Model of Movement Disorders [frontiersin.org]
- 7. journals.ed.ac.uk [journals.ed.ac.uk]
- 8. Roles of the Functional Interaction between Brain Cholinergic and Dopaminergic Systems in the Pathogenesis and Treatment of Schizophrenia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the History and Science of Metixene Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride hydrate, a tertiary amine of the thioxanthene class, has a multifaceted history, initially developed as an antiparkinsonian agent and more recently explored for its potential in oncology. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of this compound. It includes a detailed examination of its synthesis, mechanism of action, and the experimental protocols that have defined its pharmacological profile. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and Historical Development
A notable early clinical trial, published in 1966, investigated the therapeutic action of "methixene hydrochloride" on Parkinsonian tremor.[1] This was followed by another study in 1967 on "Mehixene hydrochloride" for the same indication, suggesting a period of active clinical development during this time.[2] Despite these early studies, metixene was first formally approved as a drug for Parkinson's disease in 1982.[1]
While definitive documentation is scarce, the development of metixene is often associated with the Swiss pharmaceutical company Wander A.G. (later acquired by Sandoz, now part of Novartis). The initial patent for the synthesis of metixene is believed to be U.S. Patent 2,905,590, though the full text of this original patent is not widely accessible.
Initially, metixene was used as a centrally acting anticholinergic agent for the symptomatic treatment of Parkinson's disease.[1] Its application was primarily to alleviate the motor symptoms of the disease, particularly tremor and rigidity. However, with the advent of more effective dopaminergic therapies, the use of metixene for Parkinson's disease has declined, and the drug has been discontinued in many regions.[1]
More recently, metixene has garnered renewed interest for its potential as an anti-cancer agent. Preclinical studies have demonstrated its ability to induce incomplete autophagy and subsequent apoptosis in cancer cells, opening new avenues for its therapeutic application.[3][4][5]
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₃NS · HCl · H₂O |
| Molecular Weight | 363.95 g/mol |
| IUPAC Name | 1-methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine;hydrochloride;hydrate |
| CAS Number | 7081-40-5 (hydrate) |
| Appearance | White to off-white crystalline powder |
Synthesis of Metixene Hydrochloride
The synthesis of metixene hydrochloride has been described in patent literature. A common method involves the condensation of thioxanthene with 3-chloromethyl-1-methylpiperidine. A Chinese patent from 2009, referencing U.S. Patent 2,905,590, outlines a synthetic route.[6]
Experimental Protocol: Synthesis of Metixene Hydrochloride (Conceptual)
The following is a conceptual protocol based on the general description found in the patent literature. Note: This is not a detailed, validated laboratory protocol and should be treated as a general outline.
Step 1: Synthesis of Thioxanthene Thioxanthene can be prepared from thioxanthone via reduction.
Step 2: Alkylation of Thioxanthene
-
In a suitable reaction vessel, dissolve thioxanthene in an appropriate anhydrous solvent (e.g., toluene or tetrahydrofuran).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium amide or n-butyllithium) to deprotonate the 9-position of the thioxanthene ring, forming a carbanion.
-
Slowly add a solution of 3-chloromethyl-1-methylpiperidine in the same solvent to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the crude metixene base with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude metixene base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl).
-
The metixene hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield metixene hydrochloride.
Step 4: Hydration The hydrochloride salt can be recrystallized from an aqueous solvent system to form the hydrate.
Mechanism of Action
The primary mechanism of action of metixene as an antiparkinsonian agent is its function as a muscarinic acetylcholine receptor antagonist.[1] Parkinson's disease is characterized by an imbalance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems in the brain, particularly in the striatum. By blocking muscarinic receptors, metixene reduces the excitatory effects of acetylcholine, thereby helping to restore the balance and alleviate motor symptoms.
Metixene is a non-selective muscarinic antagonist, meaning it binds to multiple subtypes of muscarinic receptors. Its affinity for these receptors has been quantified in radioligand binding assays.
Quantitative Data: Muscarinic Receptor Binding Affinity
| Parameter | Value | Reference |
| IC₅₀ | 55 nM | [6][7] |
| Kᵢ | 15 nM | [6][7] |
IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibitory constant) values are for the inhibition of [³H]quinuclidinyl benzilate (QNB) binding to muscarinic receptors in rat brain homogenates.
Experimental Protocol: Competitive Radioligand Binding Assay (Conceptual)
This protocol describes a general method for determining the binding affinity of a compound like metixene to muscarinic receptors.
Materials:
-
Rat brain tissue (e.g., cortex or striatum)
-
Homogenization buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [³H]QNB)
-
Unlabeled competitor (e.g., atropine for non-specific binding)
-
Test compound (metixene hydrochloride) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters.
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand ([³H]QNB).
-
To different sets of tubes, add:
-
Buffer only (for total binding).
-
A high concentration of an unlabeled competitor (e.g., atropine) to determine non-specific binding.
-
Increasing concentrations of the test compound (metixene hydrochloride).
-
-
Add the prepared brain membrane suspension to each tube.
-
Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Filtration and Washing: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Preclinical and Clinical Pharmacology
Antiparkinsonian Effects
Clinical trials conducted in the 1960s provided evidence for the efficacy of metixene in treating Parkinsonian tremor.[1][2] These studies were likely double-blind, placebo-controlled trials that assessed changes in motor function in patients with Parkinson's disease.
Recent Preclinical Research in Oncology
More recent preclinical research has focused on the anti-cancer properties of metixene. Studies have shown that metixene can induce cell death in various cancer cell lines, including those from breast cancer.[3][4][5] The mechanism for this anti-cancer activity appears to be distinct from its anticholinergic effects and involves the induction of incomplete autophagy.
Conclusion
This compound has a rich history, from its origins as a therapeutic for Parkinson's disease to its contemporary investigation as a potential anti-cancer agent. Its well-defined mechanism as a muscarinic antagonist provided a rational basis for its initial clinical use. The detailed experimental protocols for its synthesis and pharmacological characterization, as outlined in this guide, provide a framework for its continued study. The recent discoveries of its effects on autophagy and cancer cell viability highlight the potential for drug repurposing and the ongoing importance of understanding the multifaceted actions of established pharmaceutical compounds. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the legacy and future of this compound.
References
- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mehixene hydrochloride and parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101525333A - Synthesis method of metixene hydrochloride - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Pharmacological Profile of Metixene Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene hydrochloride hydrate is a tertiary amine anticholinergic agent with a pharmacological profile characterized by its potent antagonism of muscarinic acetylcholine receptors.[1][2] Historically utilized as an antiparkinsonian agent, its therapeutic effects were attributed to the restoration of the balance between the cholinergic and dopaminergic systems in the corpus striatum.[1][2] Metixene also exhibits antihistaminic and direct antispasmodic properties.[2][3] Although its use in Parkinson's disease has been discontinued, recent research has unveiled a novel mechanism of action for metixene, highlighting its potential as an anticancer agent, particularly in the context of metastatic cancers and brain metastases.[1][4][5] This guide provides a comprehensive overview of the basic pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
Metixene's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[1][2] This action is not limited to the central nervous system but also has peripheral effects.[3]
Anticholinergic Activity
In the context of parkinsonism, the therapeutic effect of metixene is believed to stem from its ability to block muscarinic receptors in the corpus striatum. This restores the functional equilibrium between the excitatory cholinergic and inhibitory dopaminergic pathways, which is disrupted in Parkinson's disease.[1][2]
Novel Anticancer Activity
Recent studies have identified a novel anticancer mechanism of action for metixene. It has been shown to induce incomplete autophagy in metastatic cancer cells, leading to caspase-mediated apoptosis.[4][5] This effect is mediated through the phosphorylation of N-Myc downstream-regulated 1 (NDRG1).[5] The incomplete autophagy results in the accumulation of autophagosomes, ultimately triggering programmed cell death.
Pharmacodynamics
The pharmacodynamic effects of metixene are a direct consequence of its anticholinergic properties. Its actions are similar to those of atropine and include effects on the central and peripheral nervous systems.[1][2]
Receptor Binding Profile
Metixene is a potent inhibitor of ligand binding to muscarinic receptors. Specifically, it has been shown to inhibit the binding of the non-selective muscarinic antagonist, quinuclidinyl benzilate (QNB), to muscarinic receptors in rat brain cortical tissue.[6][7]
Pharmacokinetics
Limited pharmacokinetic data for this compound is available in the public domain. The information that has been reported is summarized below.
Absorption
Metixene is absorbed from the gastrointestinal tract following oral administration.[1][3]
Metabolism
The liver is the primary site of metixene metabolism, which occurs through sulfoxidation and N-demethylation.[1][3]
Excretion
Metixene and its metabolites are excreted via the urine.[3]
Preclinical Pharmacokinetic Data
A recent preclinical study in a mouse model of metastatic breast cancer provided some insight into the pharmacokinetic profile of metixene. Following intraperitoneal administration, metixene was found to be completely cleared from the plasma within 3 hours and from brain tissue within 12 hours.[8]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Tissue/System | Reference |
| IC50 | 55 nM | Rat | Brain Cortical Tissue | [6][7] |
| Ki | 15 nM | Rat | Brain Cortical Tissue | [6][7] |
| In Vivo Dosing (Anticancer) | 0.1 - 1.0 mg/kg (i.p.) | Mouse | Xenograft Model | [4] |
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay (Representative Protocol)
This protocol is a representative example of a competitive radioligand binding assay to determine the affinity of a compound for muscarinic receptors, based on the cited literature for metixene.
Objective: To determine the IC50 and Ki of this compound for muscarinic receptors.
Materials:
-
Rat brain cortical tissue homogenate (source of muscarinic receptors)
-
[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand
-
This compound (test compound)
-
Atropine (positive control/displacer for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-QNB (typically at or below its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, wells will contain membranes and [3H]-QNB only. For non-specific binding, wells will contain membranes, [3H]-QNB, and a high concentration of atropine to saturate the muscarinic receptors.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the metixene concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Xenograft Mouse Model of Metastatic Breast Cancer
This protocol is based on the study by Fares et al. (2023) investigating the anticancer effects of metixene.[4]
Objective: To evaluate the in vivo therapeutic efficacy of this compound in a mouse model of metastatic breast cancer.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Metastatic breast cancer cell line (e.g., HCC1954)
-
This compound
-
Vehicle control (e.g., 25% captisol)
-
Sterile saline for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Orthotopically implant HCC1954 cells into the mammary fat pads of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 5 mm). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., at 0.1 mg/kg and 1.0 mg/kg) or vehicle control via intraperitoneal injection three times per week.
-
Tumor Measurement: Measure the tumor size with calipers regularly (e.g., twice a week) throughout the study.
-
Endpoint: At the end of the study (e.g., after 6 weeks), euthanize the mice and collect the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of metixene.
Visualizations
Caption: Mechanism of Metixene in Parkinsonism.
Caption: Workflow for a competitive binding assay.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Therapy Extends Survival in Metastatic Cancer - News Center [news.feinberg.northwestern.edu]
- 7. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
Metixene Hydrochloride Hydrate: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Metixene hydrochloride hydrate, an anticholinergic agent with applications in neuroscience research. The document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization.
Core Properties of this compound
This compound is primarily recognized for its function as an anticholinergic and antiparkinsonian agent.[1][2][3] Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆ClNOS | [1][3][4][5] |
| Alternate Formula | C₂₀H₂₃NS·HCl·H₂O | [6] |
| Molecular Weight | 363.94 g/mol | [1][4][6] |
| CAS Number | 7081-40-5 | [4][5][6] |
| Appearance | Solid | [5] |
| Purity | Up to 99.92% (HPLC) | [3][7] |
| Solubility (in vitro) | DMSO: 77.5 mg/mL (212.95 mM) H₂O: 10 mg/mL (27.48 mM) | [3] |
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a potent antagonist of muscarinic acetylcholine receptors (mAChRs).[1][3] These receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in the central and peripheral nervous systems.[4][5] Metixene potently inhibits the binding of quinuclidinyl benzilate (QNB), a classic muscarinic receptor antagonist, to these receptors in rat brain cortical tissue, demonstrating an IC₅₀ of 55 nM and a Kᵢ of 15 nM.[1][3][4][8]
The antagonism of mAChRs by Metixene interrupts the signaling cascades initiated by the neurotransmitter acetylcholine (ACh). There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-protein families to elicit cellular responses.[2]
-
M1, M3, and M5 receptors couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates Protein Kinase C (PKC).[1][5]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
By blocking these receptors, Metixene effectively inhibits these downstream signaling events.
Experimental Protocols
The determination of Metixene's binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) is typically achieved through competitive radioligand binding assays.[9][10] This section provides a generalized protocol for such an experiment.
Protocol: Competitive Radioligand Binding Assay for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.
Materials:
-
Biological Sample: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells, or rat brain cortical tissue).[9][11]
-
Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-quinuclidinyl benzilate ([³H]QNB).[9]
-
Test Compound: this compound.
-
Non-specific Antagonist: A high concentration of a non-labeled antagonist (e.g., 1-10 µM Atropine) to determine non-specific binding.[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: Ice-cold assay buffer.[9]
-
Equipment: 96-well filter plates (GF/C), vacuum filtration manifold, microplate scintillation counter, scintillation cocktail.[9]
Methodology:
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of approximately 50-100 µg/mL.[9]
-
-
Assay Plate Setup:
-
Prepare a 96-well plate by adding reagents in triplicate for each condition:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically near its Kₔ value), and the membrane suspension.[9]
-
Non-specific Binding (NSB): Add the non-specific antagonist (e.g., Atropine), the radioligand, and the membrane suspension.[9]
-
Competitive Binding: Add varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), the radioligand, and the membrane suspension.[9]
-
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound.[11]
-
Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.
-
Plot the specific binding as a function of the log concentration of Metixene.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Metixene that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. adooq.com [adooq.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Metixene Hydrochloride Hydrate: A Technical Guide to its Role as a Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride hydrate is a tertiary amine anticholinergic agent with established efficacy as an antiparkinsonian drug. Its therapeutic effects are primarily attributed to its competitive antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of metixene's role as a muscarinic antagonist, presenting available quantitative data on its binding affinities, detailing relevant experimental protocols, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in cholinergic pharmacology.
Introduction
Metixene is a thioxanthene derivative that acts as a muscarinic antagonist, structurally similar to other anticholinergic drugs.[1] It has been utilized in the symptomatic treatment of Parkinson's disease, helping to alleviate motor disturbances by restoring the balance between the cholinergic and dopaminergic systems in the corpus striatum.[1] The mechanism of action involves the blockade of acetylcholine's effects at muscarinic receptors.[1] In addition to its antimuscarinic properties, metixene also exhibits antihistaminic and direct antispasmodic effects.[1][2]
Mechanism of Action: Muscarinic Receptor Antagonism
Metixene functions as a competitive antagonist at muscarinic acetylcholine receptors. This means that it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine, without activating the receptor. By occupying the receptor's binding site, metixene prevents acetylcholine from binding and initiating the downstream signaling cascades that lead to a physiological response.
The muscarinic receptor family comprises five distinct subtypes (M1-M5), each with a unique tissue distribution and coupled to different intracellular signaling pathways.[3][4] The clinical effects of a muscarinic antagonist are therefore dependent on its affinity and selectivity for these different subtypes.
Quantitative Data: Binding Affinity of Metixene
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Overall Muscarinic Receptor Binding
Initial studies characterized the binding of metixene to a general population of muscarinic receptors, often in tissues with a high density of these receptors, such as the rat brain cortex. In competitive radioligand binding assays using the non-selective muscarinic antagonist [³H]-quinuclidinyl benzilate ([³H]-QNB), this compound demonstrated potent inhibition of radioligand binding.[5][6]
| Parameter | Value (nM) | Tissue Source | Radioligand |
| IC50 | 55 | Rat Brain Cortical Tissue | [³H]-QNB |
| Ki | 15 | Rat Brain Cortical Tissue | [³H]-QNB |
| Table 1: Overall Muscarinic Receptor Binding Affinity of this compound.[5][6] |
Muscarinic Receptor Subtype Selectivity
Data on the binding affinity of metixene for individual muscarinic receptor subtypes is limited. One source provides the following IC50 values for metixene at the M1, M2, M3, and M5 receptor subtypes. Data for the M4 subtype is not currently available.
| Receptor Subtype | IC50 (nM) |
| M1 | 6558.7 |
| M2 | 3440.7 |
| M3 | 950.0 |
| M4 | Not Available |
| M5 | 7411.7 |
| Table 2: Metixene IC50 Values for Muscarinic Receptor Subtypes. |
It is important to note the significant discrepancy between the IC50 value for the general muscarinic receptor population (55 nM) and the subtype-specific values. This may be due to differences in experimental conditions, such as the tissue or cell line used, the radioligand, and the assay buffer components. Without access to the primary literature detailing the experimental protocols for the subtype-specific data, the reasons for this discrepancy remain unclear.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a typical competition binding experiment to determine the affinity of a test compound (e.g., metixene) for a specific muscarinic receptor subtype.
Objective: To determine the Ki of metixene for a specific muscarinic receptor subtype by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Cell membranes prepared from a cell line stably expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).
-
Unlabeled test compound (this compound).
-
Non-selective muscarinic antagonist for determination of non-specific binding (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein per well).
-
Increasing concentrations of this compound.
-
Radioligand.
-
For non-specific binding control wells, add a high concentration of atropine (e.g., 1 µM).
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the metixene concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of metixene that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Muscarinic Receptor Signaling Pathways
The antagonism of muscarinic receptors by metixene blocks the signaling pathways initiated by acetylcholine. These pathways are dependent on the G-protein to which the specific receptor subtype is coupled.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).[3][4]
Functional Antagonism
While binding affinity data provides valuable information about the interaction of a drug with its receptor, functional assays are essential to quantify the drug's ability to inhibit a physiological response. The potency of a competitive antagonist is often expressed as a pA2 value, which is derived from a Schild analysis. A higher pA2 value indicates a more potent antagonist.
To date, there is a lack of publicly available functional data, such as pA2 values from Schild plot analysis, for metixene at any of the muscarinic receptor subtypes. Such studies would be crucial to fully characterize its antagonist profile and to correlate its binding affinities with its functional effects in different tissues and physiological systems.
Schild Analysis (General Protocol)
A Schild analysis is performed to determine the pA2 value of a competitive antagonist.
Objective: To determine the pA2 of metixene by measuring its ability to shift the concentration-response curve of a muscarinic agonist.
Materials:
-
Isolated tissue preparation known to express the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3, rabbit vas deferens for M1).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound.
-
Organ bath setup with a force transducer to measure tissue contraction.
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the resulting tissue contraction.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of metixene to the bath and incubate for a predetermined time to allow for equilibrium.
-
Agonist Curve in Presence of Antagonist: In the continued presence of metixene, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of metixene.
-
Data Analysis:
-
For each concentration of metixene, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of metixene on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a potent muscarinic antagonist with a history of clinical use in the management of Parkinson's disease. While its general mechanism of action as a competitive antagonist at muscarinic receptors is well-established, a detailed understanding of its interaction with individual receptor subtypes is still emerging. The available quantitative data suggests some degree of selectivity, but further studies are required to provide a complete and consistent binding and functional profile across all five muscarinic receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research and a deeper understanding of metixene's pharmacology. A comprehensive characterization of its subtype selectivity and functional antagonism will be invaluable for the rational design of new therapeutic agents targeting the cholinergic system.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Muscarinic receptor subtypes involved in carbachol-induced contraction of mouse uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]
Metixene Hydrochloride Hydrate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride hydrate, a tertiary amine anticholinergic agent, has a historical foundation in the treatment of Parkinson's disease and related extrapyramidal disorders. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, thereby restoring the balance of cholinergic and dopaminergic systems in the corpus striatum.[1][2] Recent preclinical investigations have unveiled a novel mechanism involving the induction of incomplete autophagy and subsequent caspase-mediated apoptosis, highlighting its potential in other neurological domains, including neuro-oncology. This technical guide provides a comprehensive overview of this compound's applications in neuroscience research, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further investigation and drug development.
Core Mechanisms of Action
This compound exerts its effects in the central nervous system through two primary, yet distinct, mechanisms:
-
Muscarinic Acetylcholine Receptor Antagonism: As a potent anticholinergic agent, Metixene competitively inhibits the binding of acetylcholine to muscarinic receptors.[1][2] This action is particularly relevant in the context of Parkinson's disease, where an imbalance between the excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum is a key pathological feature.[1] By blocking muscarinic receptors, Metixene helps to re-establish this balance.
-
Induction of Incomplete Autophagy and Apoptosis: A more recently discovered mechanism, with significant implications for neuroscience, is Metixene's ability to induce incomplete autophagy.[3][4] This process, mediated by the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1), leads to the accumulation of autophagosomes and ultimately triggers caspase-mediated apoptosis.[3][4] This finding opens avenues for exploring Metixene's potential in conditions where modulation of cellular degradation pathways is therapeutically relevant.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity
| Parameter | Value | Species | Tissue | Assay Details |
| IC50 | 55 nM | Rat | Brain Cortical Tissue | Inhibition of quinuclidinyl benzilate (QNB) binding to the muscarinic receptor.[5][6] |
| Ki | 15 nM | Rat | Brain Cortical Tissue | Inhibition of quinuclidinyl benzilate (QNB) binding to the muscarinic receptor.[5][6] |
Table 2: In Vitro Efficacy (Apoptosis Induction)
| Cell Line | Concentration for Significant Caspase-9 Activity | Time Point |
| BT-474Br | 10 µM (P = 0.0055) | 24 hours[3] |
| BT-474Br | 15 µM (P < 0.0001) | 24 hours[3] |
| MDA-MB-231Br | 15 µM (P < 0.0001) | 24 hours[3] |
Table 3: In Vivo Pharmacokinetics in Mice (Single Intraperitoneal Injection)
| Parameter | Peak Concentration | Time to Peak | Clearance Time |
| Plasma | 9.7 ng/mL | ~1 hour | ~3 hours |
| Brain Tissue | 101.6 ng/mg | ~1 hour | ~12 hours |
Table 4: In Vivo Efficacy in Murine Models
| Model | Treatment Regimen | Outcome |
| Orthotopic Breast Cancer Xenograft | 0.1 mg/kg and 1.0 mg/kg, intraperitoneally, 3 times per week for 6 weeks | Significant decrease in tumor size.[3] |
| Intracranial Brain Metastasis Xenograft | 1.0 mg/kg, intraperitoneally, 3 times a week | 23% increase in median survival (64 days vs. 52 days for control; P = 0.0008).[3] |
Signaling Pathways
Muscarinic M1 Receptor Antagonism
Metixene acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, which is abundant in the central nervous system. The following diagram illustrates the canonical signaling pathway of the M1 receptor and the inhibitory effect of Metixene.
Induction of Incomplete Autophagy and Apoptosis
Recent findings indicate that Metixene can induce cell death through a pathway involving the disruption of autophagy. This workflow highlights the key molecular events.
Experimental Protocols
In Vitro Methodologies
4.1.1. Cell Viability and Apoptosis Assays
-
Cell Seeding: Plate cells at a density of 5,000 cells/well in clear, flat-bottomed, black-walled 96-well plates.[3]
-
Treatment: Add this compound at desired concentrations.
-
Caspase Activity Assay: To measure apoptosis, use a caspase-3/7 assay kit. After treatment for the desired time (e.g., 24 hours), add the caspase substrate and measure luminescence according to the manufacturer's instructions. A significant increase in luminescence indicates caspase-mediated apoptosis.[3]
-
Caspase-9 Activity Assay: To determine the involvement of the intrinsic apoptotic pathway, a specific caspase-9 assay can be performed in a similar manner.[3]
4.1.2. Immunofluorescence for Protein Localization
-
Cell Culture: Grow cells on coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound (e.g., 10 µM for 48 hours) and/or other compounds like chloroquine (an autophagy inhibitor, e.g., 20 µM for 24 hours) as controls.[3]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Incubate with a primary antibody against the protein of interest (e.g., LC3 for autophagosomes or cleaved caspase-3 for apoptosis).[3] Follow with a fluorescently labeled secondary antibody.
-
Imaging: Mount coverslips on slides with a DAPI-containing mounting medium to visualize nuclei and image using a fluorescence microscope. The formation of puncta for LC3 or increased cleaved caspase-3 staining indicates the induction of autophagy or apoptosis, respectively.[3]
4.1.3. Western Blotting for Protein Expression
-
Cell Lysis: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., LC3, p62, NDRG1).[3] Follow with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze band intensities to quantify changes in protein expression.
In Vivo Methodologies in Murine Models
4.2.1. Pharmacokinetic Analysis
-
Animal Model: Use appropriate mouse strains (e.g., nude mice for xenograft studies).[3]
-
Drug Administration: Administer this compound via intraperitoneal injection.[3]
-
Sample Collection: At various time points post-injection (e.g., 0, 1, 3, 6, 12 hours), collect blood plasma and brain tissue from cohorts of mice.[3]
-
Analysis: Quantify Metixene concentrations in plasma and brain homogenates using a suitable analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
4.2.2. Orthotopic and Intracranial Xenograft Models
-
Cell Implantation: For orthotopic models, implant cancer cells (e.g., HCC1954) into the mammary fat pads of nude mice.[3] For intracranial models, stereotactically implant cells (e.g., BT-474Br) into the brains of nude mice.[3]
-
Tumor Growth and Randomization: Allow tumors to reach a specified size (e.g., 5 mm) before randomizing mice into control and treatment groups.[3]
-
Treatment: Administer this compound (e.g., 0.1 mg/kg or 1.0 mg/kg) or vehicle control (e.g., 25% captisol) via intraperitoneal injection, typically three times a week.[3]
-
Outcome Measures: Monitor tumor growth using calipers for orthotopic models or bioluminescence imaging for intracranial models.[3] Record survival data. At the end of the study, harvest tumors and organs for histological analysis (e.g., H&E staining and immunohistochemistry for cleaved caspase-3).[3]
4.2.3. Behavioral Assessments in Models of Parkinson's Disease
-
Open Field Test: This test assesses general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 44.5 x 44.5 cm) with infrared beams to track movement.[7]
-
Procedure: Place the mouse in the periphery of the arena and allow it to explore for a set period (e.g., 20 minutes).[7]
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Rotarod Test: This test evaluates motor coordination and balance.
-
Catalepsy (Bar) Test: This test measures the inability to correct an externally imposed posture, a sign of akinesia.
-
Apparatus: A horizontal bar raised above a surface.
-
Procedure: Gently place the forepaws of the rodent on the bar and measure the time it remains in this position.
-
Parameters Measured: The latency to move both forepaws off the bar.
-
Conclusion and Future Directions
This compound presents a multifaceted profile for neuroscience research. Its established role as a muscarinic antagonist continues to be relevant for studies on Parkinson's disease and other disorders involving cholinergic dysregulation. The recent discovery of its ability to induce incomplete autophagy and apoptosis opens up new therapeutic possibilities, particularly in neurodegenerative diseases where protein aggregation and cellular clearance are implicated, as well as in neuro-oncology.
Future research should focus on:
-
Elucidating the specific muscarinic receptor subtypes (M1-M5) through which Metixene exerts its primary effects in different brain regions.
-
Investigating the neuroprotective potential of Metixene in models of neurodegenerative diseases, leveraging its autophagy-modulating properties.
-
Conducting detailed behavioral and electrophysiological studies in animal models of Parkinson's disease to provide a contemporary understanding of its effects on motor and non-motor symptoms.
-
Exploring the therapeutic synergy of Metixene with other agents, particularly in the context of neuro-oncology.
This technical guide provides a foundational resource for researchers to design and execute studies that will further unravel the therapeutic potential of this compound in the field of neuroscience.
References
- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mmpc.org [mmpc.org]
- 8. mmpc.org [mmpc.org]
Metixene Hydrochloride Hydrate: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride hydrate, a potent anticholinergic agent, has historically been used in the symptomatic treatment of Parkinson's disease. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, thereby helping to restore the balance of cholinergic and dopaminergic systems in the brain.[1][2] Recent research has also illuminated a novel, secondary mechanism involving the induction of incomplete autophagy, a cellular process critical for the clearance of aggregated proteins, which are a hallmark of neurodegenerative diseases like Parkinson's.[3][4] This technical guide provides an in-depth overview of this compound for researchers in the field of Parkinson's disease. It consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further investigation into its therapeutic potential.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, focusing on its anticholinergic activity.
| Parameter | Value | Species | Tissue/System | Reference |
| IC50 | 55 nM | Rat | Brain cortical tissue | [5][6] |
| Ki | 15 nM | Rat | Brain cortical tissue | [5][6] |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition of a biological process. Ki: The inhibition constant, representing the equilibrium constant for the binding of an inhibitor to an enzyme or receptor.
Mechanism of Action
This compound's therapeutic effect in Parkinson's disease is primarily attributed to its anticholinergic properties. It acts as a potent antagonist at muscarinic acetylcholine receptors.[1][2] By blocking these receptors in the corpus striatum, metixene helps to re-establish the functional equilibrium between the excitatory cholinergic system and the depleted inhibitory dopaminergic system, a key pathophysiological feature of Parkinson's disease.[1][2]
A more recently discovered mechanism of action is its ability to induce incomplete autophagy.[3][4] This process involves the initiation of autophagy, the cellular "recycling" pathway, but with a suppression of the final degradation step.[3][4] In the context of Parkinson's disease, where the accumulation of misfolded α-synuclein protein is a central pathological event, the modulation of autophagy pathways presents a compelling avenue for therapeutic intervention.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. roche.com [roche.com]
- 3. conductscience.com [conductscience.com]
- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meclofenoxate Inhibits Aggregation of Alpha-synuclein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Metixene Hydrochloride Hydrate: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride hydrate is a molecule with a dual-faceted pharmacological profile. Historically recognized for its anticholinergic properties as a muscarinic acetylcholine receptor antagonist, it has been used in the management of Parkinson's disease.[1][2] More recently, metixene has emerged as a promising agent in oncology research, demonstrating the ability to induce incomplete autophagy and subsequent apoptosis in cancer cells, particularly in models of metastatic breast cancer and brain metastases.[3][4] This document provides detailed application notes and experimental protocols for both the anticholinergic and oncological research applications of this compound.
Physicochemical and Pharmacological Properties
This compound is a tertiary amine antimuscarinic agent.[5][6] Its established mechanism of action in the central nervous system involves the competitive antagonism of acetylcholine at muscarinic receptors, which helps to restore the balance between cholinergic and dopaminergic systems in the corpus striatum.[2][5] In the context of cancer, metixene has been identified as an inducer of incomplete autophagy through the phosphorylation of N-Myc downstream regulated 1 (NDRG1), leading to caspase-mediated apoptosis.[4]
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 55 nM | Muscarinic Receptor (Quinuclidinyl benzilate binding) | [1][7] |
| Ki | 15 nM | Muscarinic Receptor (Quinuclidinyl benzilate binding) | [1] |
| IC50 (Cell Viability) | 9.7 µM - 31.8 µM | Various Breast Cancer Cell Lines (72h treatment) | [7] |
Application 1: Anticholinergic Activity Assessment
Protocol 1: Muscarinic Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors. This method is adapted from standard protocols for muscarinic receptor binding assays.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.
Materials:
-
This compound
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB))
-
Membrane preparation from a tissue or cell line expressing muscarinic receptors (e.g., rat brain cortex, CHO cells expressing human muscarinic receptor subtypes)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Atropine)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
-
For the determination of non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine) instead of metixene.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the metixene concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 1: Workflow for Muscarinic Receptor Competitive Binding Assay
Caption: Workflow of the competitive radioligand binding assay.
Application 2: Anti-Cancer Activity Assessment (Metastatic Breast Cancer)
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol details the use of an MTT assay to determine the cytotoxic effects of this compound on breast cancer cell lines.
Objective: To determine the IC50 of this compound in breast cancer cell lines.
Materials:
-
This compound
-
Breast cancer cell lines (e.g., MDA-MB-231Br, BT-474Br)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of metixene or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the metixene concentration and determine the IC50 value using non-linear regression.
Protocol 3: In Vitro Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction by this compound.[7]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Breast cancer cell lines
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).[7]
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luminescence signal to the number of cells (e.g., by a parallel cell viability assay) or express it as fold change relative to the vehicle control.
Protocol 4: In Vitro Autophagy Induction Assay (LC3B Immunofluorescence)
This protocol details the visualization of autophagy induction by monitoring the formation of LC3B puncta.
Objective: To qualitatively and quantitatively assess the induction of autophagy by this compound.
Materials:
-
This compound
-
Breast cancer cell lines
-
Glass coverslips in a 24-well plate
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound at a specified concentration (e.g., 10 µM) for a desired time (e.g., 48 hours).[7] Include a positive control for autophagy induction (e.g., starvation or chloroquine treatment).
-
Wash the cells with PBS and fix them with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-LC3B antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the number of LC3B puncta per cell. An increase in the number of puncta indicates the accumulation of autophagosomes.
Diagram 2: Signaling Pathway of Metixene-Induced Cell Death in Cancer
Caption: Metixene's proposed mechanism of action in cancer cells.
Protocol 5: In Vivo Orthotopic Breast Cancer Xenograft Model
This protocol provides a general framework for an in vivo study to evaluate the efficacy of this compound in an orthotopic breast cancer model in mice.[3]
Objective: To assess the effect of this compound on primary tumor growth in vivo.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Breast cancer cells (e.g., HCC1954)
-
Matrigel (optional)
-
Anesthetics
-
Surgical tools
-
Calipers for tumor measurement
-
Vehicle control (e.g., 25% Captisol)
Procedure:
-
Prepare a suspension of breast cancer cells in PBS or a mixture with Matrigel.
-
Anesthetize the mice.
-
Inject the cell suspension into the mammary fat pad of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 5 mm), randomize the mice into treatment and control groups.[3]
-
Prepare the this compound solution for injection. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been described for in vivo use.[1]
-
Administer this compound (e.g., 0.1 mg/kg or 1.0 mg/kg) or vehicle control via intraperitoneal injection, typically three times a week.[3]
-
Measure the tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Diagram 3: Experimental Workflow for In Vivo Orthotopic Xenograft Model
Caption: Workflow for the in vivo orthotopic xenograft study.
Analytical Methods
Protocol 6: General High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for developing an HPLC method for the quantification of this compound. Specific parameters will require optimization.
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound standard
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase components (e.g., acetonitrile, water, buffer)
-
Solvent for sample preparation
Procedure:
-
Column Selection: A standard reverse-phase C18 column is a good starting point.
-
Mobile Phase Selection: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used for hydrochloride salts. The pH of the buffer should be adjusted to ensure the analyte is in a single ionic form.
-
Wavelength Selection: Determine the wavelength of maximum absorbance of this compound by scanning a standard solution with a UV-Vis spectrophotometer.
-
Method Optimization:
-
Inject a standard solution of metixene and optimize the mobile phase composition to achieve a well-resolved peak with a reasonable retention time.
-
Adjust the flow rate to obtain good peak shape and separation.
-
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample containing this compound in the appropriate solvent, filter it, and inject it into the HPLC system.
-
Quantification: Determine the concentration of metixene in the sample by comparing its peak area to the calibration curve.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, specificity, and robustness.
Conclusion
This compound is a versatile compound with well-defined anticholinergic activity and a newly discovered potential in cancer therapy. The protocols provided herein offer a comprehensive guide for researchers to investigate both aspects of this molecule's pharmacology. It is important to note that while these protocols are based on established methods, optimization for specific experimental conditions may be required.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of a patient‑derived orthotopic xenograft of therapy‑resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metixene breakthrough: A new hope emerges for metastatic brain cancer patients - ecancer [ecancer.org]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Metixene Hydrochloride Hydrate: In Vivo Dosing and Application Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Metixene hydrochloride hydrate, a known anticholinergic and antiparkinsonian agent, has recently emerged as a promising compound in preclinical cancer research. In vivo studies have demonstrated its potential as an anti-cancer agent, particularly in models of metastatic breast cancer. This document provides a comprehensive overview of the current knowledge on in vivo dosages, experimental protocols, and the mechanism of action of this compound to guide researchers in designing their preclinical studies.
The primary mechanism of metixene's anti-cancer activity involves the induction of incomplete autophagy in cancer cells.[1][2][3][4][5] This process is mediated through the phosphorylation of N-Myc downstream regulated 1 (NDRG1), which ultimately leads to caspase-mediated apoptosis.[1][2][3][4][5] Preclinical studies have shown that metixene can significantly reduce tumor size and improve survival in various mouse models of breast cancer, including those with brain metastases.[1][4]
A key advantage of metixene is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for central nervous system (CNS) malignancies.[1] Furthermore, in vivo safety studies have indicated a favorable toxicity profile at effective doses.[1]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound in preclinical cancer models. All data is currently derived from a key study by Fares et al. (2023) in mouse models of breast cancer.
Table 1: this compound Dosage in Mammary Fat Pad Tumor Model
| Parameter | Details | Reference |
| Animal Model | Nude mice with orthotopically implanted HCC1954 human breast cancer cells | [1] |
| Dosage | 0.1 mg/kg and 1.0 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1] |
| Treatment Schedule | Three times per week | [1] |
| Vehicle (Control) | 25% Captisol | [1] |
| Observed Effects | Significant reduction in tumor weight and volume at both doses. | [1] |
Table 2: this compound Dosage in Brain Metastasis Models
| Parameter | Details | Reference |
| Animal Model | Nude mice with stereotactically implanted HER2-positive BT-474Br cells (intracranial xenograft) or intracarotid injection of triple-negative MDA-MB-231Br cells (multiple brain metastases) | [1] |
| Dosage | 1.0 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1] |
| Treatment Schedule | Three times per week, starting 10 days after tumor cell implantation | [1] |
| Vehicle (Control) | 25% Captisol | [1] |
| Observed Effects | Significantly improved survival in both models.[1] |
Table 3: In Vivo Safety Data for this compound
| Parameter | Details | Reference |
| Animal Model | Nontumor-bearing nude mice | [1] |
| Dosage | 1.0 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1] |
| Treatment Duration | Three times per week for over 3 months | [1] |
| Observed Effects | No toxic or adverse effects observed compared to untreated mice. No significant difference in body weight or organ tissue architecture. | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is a general guideline for the solubilization of this compound for parenteral administration. Researchers should optimize the formulation based on their specific experimental needs and animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).
-
For the working solution, first add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Finally, add sterile saline to reach the desired final concentration and volume.
-
Example Formulation: To prepare a 1 mL working solution, one might use 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[6] The final concentration of DMSO should be kept low, ideally below 2%, especially for sensitive animals.[6]
-
The working solution should be prepared fresh on the day of administration.
Orthotopic Mammary Fat Pad Tumor Model Protocol
This protocol describes the establishment of a primary breast cancer model to evaluate the efficacy of this compound.
Animal Model:
-
Female immunodeficient mice (e.g., nude mice)
Procedure:
-
Culture human breast cancer cells (e.g., HCC1954) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel).
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension (e.g., 2 x 10^6 cells in 100 µL) into the fourth mammary fat pad.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 5 mm in diameter), randomize the mice into treatment and control groups.[1]
-
Administer this compound (e.g., 0.1 mg/kg or 1.0 mg/kg) or vehicle (e.g., 25% Captisol) via intraperitoneal injection three times a week.[1]
-
Continue treatment for a predetermined period (e.g., 6 weeks) and monitor tumor volume and animal well-being.[1]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, volume, immunohistochemistry for markers like cleaved caspase-3).[1]
Intracranial Brain Metastasis Model Protocol
This protocol details the procedure for establishing a brain metastasis model to assess the efficacy of blood-brain barrier-penetrating drugs like metixene.
Animal Model:
-
Immunodeficient mice (e.g., nude mice)
Procedure:
-
Culture brain-seeking breast cancer cells (e.g., BT-474Br) under appropriate conditions.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at specific coordinates.
-
Slowly inject a suspension of cancer cells (e.g., 1 x 10^5 cells in 5 µL) into the brain parenchyma.
-
Allow the animals to recover.
-
After a set period for tumor establishment (e.g., 10 days), randomize the mice into treatment and control groups.[1]
-
Administer this compound (e.g., 1.0 mg/kg) or vehicle via intraperitoneal injection three times a week.[1]
-
Monitor the animals for neurological signs and overall health, and record survival.[1]
-
At the study endpoint or upon reaching humane endpoints, euthanize the animals and collect brain tissue for histological analysis.[1]
Visualizations
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
- 3. JCI - Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
- 4. Novel Therapy Extends Survival in Metastatic Cancer - News Center [news.feinberg.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Metixene Hydrochloride Hydrate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride hydrate is a well-established anticholinergic and antiparkinsonian agent.[1][2][3][4][5][6][7] Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors.[2][4] Recent research has also unveiled its potential as an anti-cancer agent, specifically in the context of metastatic brain cancer, where it induces incomplete autophagy and subsequent apoptosis.[8] This document provides detailed application notes and protocols for key in vitro assays to characterize the biological activity of this compound.
Data Summary
The following table summarizes the quantitative data for the in vitro activity of this compound based on available literature.
| Assay Type | Target | Test System | Parameter | Value | Reference |
| Radioligand Binding | Muscarinic Acetylcholine Receptor | Rat brain cortical tissue | IC50 | 55 nM | [1][3][5][9] |
| Radioligand Binding | Muscarinic Acetylcholine Receptor | Rat brain cortical tissue | Ki | 15 nM | [1][3][5][9] |
| Cell Viability | MDA-MB-231Br Cells (Breast Cancer Brain Metastasis) | Cell Culture | EC50 | Approx. 10-15 µM (Estimated from graphical data) | [1] |
| Cell Viability | BT-474Br Cells (Breast Cancer Brain Metastasis) | Cell Culture | EC50 | Approx. 10-15 µM (Estimated from graphical data) | [1] |
| Apoptosis Induction | MDA-MB-231Br Cells | Cell Culture | Caspase-3/7 Activation | Dose-dependent increase (5-15 µM) | [1] |
| Apoptosis Induction | BT-474Br Cells | Cell Culture | Caspase-3/7 Activation | Dose-dependent increase (5-15 µM) | [1] |
Signaling Pathways and Experimental Workflows
Metixene's Anticholinergic Mechanism of Action
Metixene's Anti-Cancer Mechanism in Metastatic Brain Cancer Cells
General Experimental Workflow for In Vitro Characterization
Experimental Protocols
Muscarinic Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the affinity (Ki) and inhibitory potency (IC50) of this compound for muscarinic acetylcholine receptors.
Principle: This competitive binding assay measures the ability of Metixene to displace the high-affinity muscarinic antagonist, [³H]quinuclidinyl benzilate ([³H]QNB), from receptors in a tissue preparation.
Materials:
-
This compound
-
[³H]quinuclidinyl benzilate ([³H]QNB)
-
Atropine (for non-specific binding determination)
-
Rat brain cortical tissue homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
-
Homogenizer
-
Filtration manifold
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain cortical tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). The membrane preparation can be stored at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]QNB (final concentration ~0.1-0.5 nM), and membrane preparation (50-100 µg protein).
-
Non-specific Binding: Assay buffer, [³H]QNB, membrane preparation, and atropine (final concentration ~1 µM).
-
Displacement: Assay buffer, [³H]QNB, membrane preparation, and varying concentrations of Metixene.
-
-
The final assay volume is typically 200-500 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 25°C for 60 minutes.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the samples through glass fiber filters (pre-soaked in assay buffer) using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Metixene.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. For example, the MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MDA-MB-231Br, BT-474Br)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS) or a commercial viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Metixene (e.g., 0.1 µM to 100 µM). Include vehicle-only control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (MTT example):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of Metixene to determine the EC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.
Principle: This is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.
Materials:
-
This compound
-
Cancer cell lines (e.g., MDA-MB-231Br, BT-474Br)[1]
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Autophagy Assay (Western Blot for LC3 Conversion)
Objective: To assess the induction of autophagy by this compound by monitoring the conversion of LC3-I to LC3-II.
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosomal membranes. An increase in the amount of LC3-II is an indicator of autophagosome formation.[1]
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against LC3B
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment:
-
Culture cells in 6-well plates or larger flasks and treat with Metixene (e.g., 10 µM) for various time points (e.g., 10 minutes, 1 hour, 3 hours).[1]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I, LC3-II, and the loading control.
-
Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio to assess the extent of autophagy induction. An increase in this ratio indicates an increase in autophagosome formation.
-
Note on Dopamine Receptor Assays
While Metixene is used in the management of Parkinson's disease, its therapeutic effect is primarily attributed to its potent anticholinergic activity, which helps to restore the balance between the cholinergic and dopaminergic systems in the brain.[2][4] Based on the conducted literature search, there is a lack of direct evidence for significant in vitro binding or functional modulation of dopamine D1 or D2 receptors by Metixene. Therefore, specific protocols for dopamine receptor binding assays with Metixene are not provided here. Researchers investigating the complete pharmacological profile of Metixene may consider conducting such assays as a novel research direction.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of [3H]pirenzepine binding to muscarinic cholinergic receptors solubilized from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor of rat pancreatic acini: [3H]QNB binding and amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metixene Hydrochloride Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metixene hydrochloride hydrate, a compound traditionally known as an anticholinergic and antiparkinsonian agent, for in vitro cancer research. Recent studies have identified it as a potent inducer of cell death in various cancer cell lines, particularly in the context of metastatic cancers.[1][2]
Mechanism of Action
This compound has a dual mechanism of action. Historically, it is recognized as a muscarinic acetylcholine receptor antagonist.[3][4][5][6][7] Its efficacy in Parkinson's disease treatment is attributed to competitively antagonizing acetylcholine at muscarinic receptors in the corpus striatum, thereby restoring the balance between cholinergic and dopaminergic systems.[3]
However, its anticancer properties operate through a distinct pathway. In cancer cells, Metixene induces incomplete autophagy, a form of cellular stress, by promoting the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[1][8] This disruption of the autophagic process ultimately leads to caspase-mediated apoptosis, a form of programmed cell death.[1][8][9] This anticancer activity has been observed to be independent of the expression of muscarinic or histamine receptors on the cancer cells.[8]
Signaling Pathway of Metixene-Induced Apoptosis
Caption: Metixene induces apoptosis via NDRG1-mediated incomplete autophagy.
Applications in Cell Culture
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, making it a valuable tool for oncology research.
-
Effective Against Various Cancer Types: It has been shown to reduce cell viability and induce apoptosis in primary breast cancer, brain-metastatic breast cancer cells, and other cancer cell lines.[1][2][8]
-
Broad Subtype Efficacy: Its anticancer effects are observed across different cancer subtypes, including HER2-positive and triple-negative breast cancer cells.[9]
-
Overcoming Drug Resistance: Metixene has shown efficacy in trastuzumab-sensitive and -resistant breast cancer brain metastasis cell lines.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Receptor Binding Affinity
| Parameter | Value | Target | Tissue Source |
|---|---|---|---|
| IC₅₀ | 55 nM | Muscarinic Receptor | Rat Brain Cortical Tissue |
| Kᵢ | 15 nM | Muscarinic Receptor | Rat Brain Cortical Tissue |
Data sourced from MedChemExpress and Adooq Bioscience.[4][5]
Table 2: In Vitro Anticancer Activity
| Cell Line | Cancer Type | Assay | Concentration | Effect |
|---|---|---|---|---|
| BT-474Br | Breast Cancer Brain Metastasis | Caspase-3/7 Assay | 10 µM - 15 µM | Significant dose- and time-dependent increase in activity |
| MDA-MB-231Br | Breast Cancer Brain Metastasis | Caspase-3/7 Assay | 10 µM - 15 µM | Significant dose- and time-dependent increase in activity |
| BT-474Br | Breast Cancer Brain Metastasis | Caspase-9 Assay | 10 µM | Significant elevation in activity |
| MDA-MB-231Br | Breast Cancer Brain Metastasis | Caspase-9 Assay | 15 µM | Significant elevation in activity |
| BT-474Br | Breast Cancer Brain Metastasis | Autophagy Assay | 10 µM | Accumulation of autophagic vesicles, increased LC3I/II levels |
| MDA-MB-231Br | Breast Cancer Brain Metastasis | Autophagy Assay | 10 µM | Accumulation of autophagic vesicles, increased LC3I/II levels |
| P388 | Leukemia | Proliferation Assay | EC₅₀ = 10 µM | Reduction in proliferation |
| P388/ADR | Adriamycin-resistant Leukemia | Proliferation Assay | EC₅₀ = 12 µM | Reduction in proliferation |
Data primarily sourced from a study by Fares et al. in the Journal of Clinical Investigation and Cayman Chemical.[8][10]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in cell culture.
Preparation of Metixene Stock Solution
-
Compound: this compound
-
Solvents: Soluble in DMSO and Water.[11]
-
Protocol for a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder (Formula Weight: 345.93 g/mol ).[12][13]
-
Dissolve the powder in high-quality, sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.46 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration for your experiment (e.g., 10 µM, 15 µM).
-
It is crucial to include a vehicle control (DMSO in culture medium at the same final concentration) in all experiments.
-
Experimental Workflow Overview
Caption: General workflow for in vitro experiments using Metixene.
Caspase Activity Assay (Caspase-Glo® 3/7, 8, or 9)
This protocol is adapted from standard luminescent caspase assay procedures.
-
Cell Seeding: Seed cancer cells (e.g., BT-474Br, MDA-MB-231Br) in a white-walled, clear-bottom 96-well plate at a density of 5,000-10,000 cells/well.[8] Allow cells to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of Metixene (e.g., 5, 10, 15 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings of the treated wells to the vehicle control to determine the fold change in caspase activity.
Immunofluorescence Staining for Autophagy (LC3 Puncta)
This protocol outlines the detection of LC3 puncta, a marker for autophagosome formation.
-
Cell Seeding: Seed cells on glass coverslips placed in a 24-well plate. Allow them to adhere and grow to 50-70% confluency.
-
Treatment: Treat the cells with Metixene (e.g., 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Fixation:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against LC3 (diluted in 1% BSA/PBS) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct green puncta (for Alexa Fluor® 488) within the cytoplasm.[9]
Safety and Handling
This compound is intended for research use only.[10] Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sapphire North America [sapphire-usa.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
Metixene hydrochloride hydrate solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene hydrochloride hydrate is a compound with known anticholinergic and antiparkinsonian properties.[1][2][3] It functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][4] More recent research has also highlighted its potential as an anti-cancer agent, where it has been shown to induce incomplete autophagy and subsequent apoptosis in cancer cells through the phosphorylation of N-Myc downstream regulated 1 (NDRG1). These diverse mechanisms of action make metixene a compound of interest for a variety of research applications.
This document provides detailed information on the solubility of this compound in various solvents and protocols for its dissolution. It also visually outlines its recently discovered signaling pathway in cancer models.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical parameter for in vitro and in vivo studies. The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that for some solvents, achieving the indicated solubility requires physical methods such as ultrasonication.[5][6] The use of newly opened, non-hygroscopic DMSO is recommended for optimal dissolution, as absorbed water can affect solubility.[6]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 77.5 | 212.95 | Requires ultrasonic treatment.[5][6] |
| Water | 10 | 27.48 | Requires ultrasonic treatment.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/low-moisture DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance and place it in a sterile tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (up to 77.5 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.
-
Place the tube/vial in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved. This may take several minutes.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is sufficient. For longer periods (up to six months), -80°C is recommended.[5][7]
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol is for preparing a stock solution directly in water, suitable for certain in vitro applications.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile container.
-
Add the appropriate volume of water to achieve the desired concentration (up to 10 mg/mL).
-
Vortex the mixture thoroughly.
-
Sonicate the solution in an ultrasonic bath until all the powder is dissolved and the solution is clear.[5][7]
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter.[7]
-
Use the aqueous solution fresh or store at 4°C for short-term use. Due to the lower stability in aqueous solutions, long-term storage is not recommended.
Protocol 3: Preparation of a Formulation for In Vivo Administration
For animal studies, this compound can be formulated in a vehicle containing a mixture of solvents to ensure solubility and biocompatibility. The following is an example of such a formulation.[5][7]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 22.5 mg/mL, following Protocol 1.
-
In a separate sterile tube, add the required volume of the DMSO stock solution. For a final solution with 10% DMSO, this would be 100 µL per 1 mL of final formulation.
-
Add 400 µL of PEG300 (40% of the final volume) to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 (5% of the final volume) and mix until the solution is homogeneous.
-
Add 450 µL of saline (45% of the final volume) to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound in this formulation will be 2.25 mg/mL (≥ 6.18 mM), and the solution should be clear.[5][7]
-
It is recommended to prepare this formulation fresh on the day of use.[7]
Visualization of Signaling Pathways and Workflows
Metixene-Induced Incomplete Autophagy Signaling Pathway
The following diagram illustrates the proposed mechanism of action for metixene in inducing apoptosis in cancer cells through the modulation of autophagy.
Caption: Metixene induces apoptosis via NDRG1 phosphorylation.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of a compound like this compound is depicted below.
Caption: Workflow for determining compound solubility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Metixene Hydrochloride Hydrate Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene hydrochloride hydrate is an anticholinergic and antiparkinsonian agent. A thorough understanding of its stability profile is critical for the development of robust pharmaceutical formulations, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of the final drug product. These application notes provide a comprehensive overview of recommended storage conditions and outline detailed protocols for conducting forced degradation studies to investigate the intrinsic stability of this compound. The provided experimental procedures are intended as a guide for researchers to establish and validate their own stability-indicating methods.
Recommended Storage and Handling
Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on available product information.
Solid State (Lyophilized Powder)
For long-term storage, the lyophilized solid should be kept at -20°C under desiccated conditions.[1] A supplier suggests a stability of at least four years under these conditions.[2] It is crucial to keep the receptacle tightly sealed to prevent moisture uptake.[3]
Solutions
Stock solutions of this compound should be stored at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.[1] Under these conditions, solutions are expected to be stable for up to one month.[1] For in vivo experiments, it is highly recommended to prepare solutions freshly on the day of use.[4][5]
Stability Studies: Forced Degradation
Forced degradation studies, or stress testing, are performed to identify the likely degradation products and establish the intrinsic stability of a drug substance. These studies are crucial for developing and validating stability-indicating analytical methods. The following sections outline exemplary protocols for subjecting this compound to various stress conditions as per the International Council on Harmonisation (ICH) guidelines.
Exemplary Quantitative Data from Forced Degradation Studies
The following table summarizes hypothetical results from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how results from such a study would be presented. Actual degradation will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Metixene (Hypothetical) | % Degradation (Hypothetical) | Appearance of Degradants (by HPLC) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 88.5 | 11.5 | Two major degradant peaks observed |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 92.1 | 7.9 | One major degradant peak observed |
| Oxidative | 6% H₂O₂ | 24 | 25 (Room Temp) | 85.3 | 14.7 | Multiple minor degradant peaks observed |
| Thermal | Solid State | 48 | 80 | 98.2 | 1.8 | One minor degradant peak observed |
| Photolytic | Solid State (ICH Q1B Option 2) | - | 25 (Room Temp) | 96.5 | 3.5 | One major degradant peak observed |
Experimental Protocols for Forced Degradation
The following are detailed protocols for conducting forced degradation studies. A validated stability-indicating analytical method, such as the exemplary HPLC-UV method described in Section 4.0, should be used to quantify the remaining Metixene and profile the degradation products.
3.2.1 General Stock Solution Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
3.2.2 Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by the stability-indicating HPLC method.
3.2.3 Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the drug.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
Analyze the samples by HPLC.
3.2.4 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 12% hydrogen peroxide (H₂O₂) to achieve a final concentration of 6% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time points.
-
Dilute the samples with the mobile phase to an appropriate concentration.
-
Analyze by HPLC.
3.2.5 Thermal Degradation
-
Place a known quantity of solid this compound in a petri dish and spread it as a thin layer.
-
Expose the solid to a temperature of 80°C in a hot air oven for 48 hours.
-
At the end of the exposure, dissolve a precisely weighed amount of the solid in the solvent to prepare a solution of known concentration.
-
Analyze the solution by HPLC.
3.2.6 Photostability Testing
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light with aluminum foil.
-
After exposure, prepare a solution of known concentration from both the exposed and control samples.
-
Analyze the solutions by HPLC.
Exemplary Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its potential degradation products. The following describes a starting point for developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Method validation according to ICH Q2(R1) guidelines is required before use.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis at 265 nm |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
Preparation of Solutions
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration of 10 µg/mL.
-
Sample Solution: Dilute the samples from the forced degradation studies with the mobile phase to a final theoretical concentration of 10 µg/mL of the intact drug.
Visualizations
The following diagrams illustrate the workflow for stability testing and a hypothetical degradation pathway for Metixene.
Conclusion
The stability of this compound is a critical attribute that must be well-understood for pharmaceutical development. The protocols and information provided in these application notes offer a framework for researchers to establish appropriate storage conditions and to design and execute forced degradation studies. By employing a systematic approach and developing a validated stability-indicating analytical method, a comprehensive stability profile of this compound can be established, ensuring the development of a safe, effective, and stable drug product.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF MEPIVACAINE HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Metixene Hydrochloride Hydrate and Experimental Parkinsonism Models
A Critical Clarification for Researchers: The premise of using Metixene Hydrochloride Hydrate to induce experimental parkinsonism is contrary to its known pharmacological action. Metixene is an anticholinergic agent used for the symptomatic treatment of parkinsonism.[1][2][3] Its mechanism involves blocking muscarinic acetylcholine receptors to counteract the effects of dopamine deficiency, thereby helping to alleviate symptoms, particularly tremor.[1][2]
This document provides detailed information on this compound and then outlines standard, validated protocols for inducing experimental parkinsonism using established neurotoxins, as this is the correct approach for modeling the disease in a research setting.
Application Notes: this compound
Metixene is a tertiary antimuscarinic with central and peripheral actions, similar to atropine.[3][4] It has been used to treat the symptoms of Parkinson's disease, including drug-induced extrapyramidal syndromes.[1][3]
Mechanism of Action
Parkinsonism is characterized by an imbalance between the excitatory cholinergic system and the inhibitory dopaminergic system in the corpus striatum, resulting from the degeneration of dopaminergic neurons.[1][3] Metixene acts as a competitive antagonist at muscarinic acetylcholine receptors in the striatum.[1][3] By blocking the action of acetylcholine, it helps to restore the functional balance between these two neurotransmitter systems, thereby reducing parkinsonian symptoms.[1][3]
Pharmacological Data
Quantitative data on the binding affinity of this compound to muscarinic receptors has been determined in vitro. This information is crucial for understanding its potency as an anticholinergic agent.
| Parameter | Value | Species | Tissue | Reference |
| IC₅₀ | 55 nM | Rat | Brain Cortical Tissue | [4][5][6] |
| Kᵢ | 15 nM | Rat | Brain Cortical Tissue | [4][5][6] |
| Table 1: In Vitro Binding Affinity of this compound to Muscarinic Receptors. |
Signaling Pathway of Metixene Action
In the striatum, dopamine (D2 receptor-mediated) normally inhibits cholinergic interneurons. In Parkinson's disease, the loss of dopamine leads to disinhibition and subsequent hyperactivity of these cholinergic neurons. Metixene acts by blocking the postsynaptic M1 muscarinic receptors on medium spiny neurons, thus reducing the excessive cholinergic signaling.
Standard Protocols for Inducing Experimental Parkinsonism
To study Parkinson's disease, researchers induce the condition in animal models using neurotoxins that selectively destroy dopaminergic neurons.[7][8] This approach recapitulates the core pathology of the disease. The most common models are induced by MPTP, 6-hydroxydopamine (6-OHDA), and Rotenone.[7][9]
General Principles of Neurotoxin-Induced Models
-
Neurotoxin Selection: The choice of neurotoxin depends on the research question, the animal species, and the desired speed of neurodegeneration (acute, sub-acute, or chronic).
-
Animal Model: Mice and rats are the most common models. Species, strain, age, and sex can influence susceptibility to the neurotoxin.
-
Administration Route: Routes include systemic (intraperitoneal, subcutaneous, intravenous) or intracerebral (stereotaxic injection) administration. Intracerebral injections produce unilateral lesions, which are useful for behavioral testing (e.g., apomorphine-induced rotations).
-
Dosage and Schedule: Dosing regimens vary widely and must be optimized to induce significant dopaminergic cell loss while minimizing mortality.
Generalized Protocol for Inducing Parkinsonism (Neurotoxin Model)
This protocol provides a general framework. Researchers must consult specific literature for the chosen neurotoxin and animal model to determine the exact dosage, administration route, and safety precautions.
Materials:
-
Neurotoxin (e.g., MPTP-HCl, 6-OHDA, Rotenone)
-
Vehicle (e.g., sterile saline, oil)
-
Experimental animals (e.g., C57BL/6 mice for MPTP)
-
Appropriate safety equipment (PPE, chemical fume hood)
-
Injection supplies (syringes, needles)
-
Behavioral assessment apparatus (e.g., rotarod, open field)
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Baseline Behavioral Testing: Conduct baseline behavioral assessments (e.g., motor coordination, locomotor activity) to establish a pre-lesion reference.
-
Neurotoxin Preparation:
-
CRITICAL: Handle all neurotoxins with extreme caution in a designated area, using appropriate personal protective equipment (PPE).
-
Prepare the neurotoxin solution fresh on the day of injection.
-
Dissolve the neurotoxin in the appropriate sterile vehicle to the desired concentration. For example, Rotenone is often dissolved in an oil carrier.
-
-
Neurotoxin Administration:
-
Administer the neurotoxin according to the established protocol. This could be a series of systemic injections over several days (e.g., for MPTP) or a single stereotaxic injection into the brain (e.g., for 6-OHDA).
-
A control group should receive vehicle-only injections.
-
-
Post-Injection Monitoring:
-
Monitor animals daily for signs of distress, weight loss, or adverse reactions.
-
Provide supportive care (e.g., hydration, soft food) as needed.
-
-
Behavioral Assessment:
-
At a predetermined time point post-injection (e.g., 7-21 days), repeat the behavioral tests to assess the degree of motor impairment.
-
-
Endpoint Analysis:
-
Harvest brain tissue for neurochemical or histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss, HPLC to measure dopamine levels).
Experimental Workflow Diagram
Summary of Common Neurotoxin Models
| Neurotoxin | Common Animal Model | Administration Route(s) | Key Pathological Features |
| MPTP | Mouse (C57BL/6) | Systemic (i.p., s.c.) | Selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). |
| 6-OHDA | Rat | Intracerebral (striatum, MFB) | Unilateral or bilateral destruction of dopaminergic neurons; does not cross the blood-brain barrier. |
| Rotenone | Rat | Systemic (i.p., s.c., gavage) | Inhibits mitochondrial complex I; can produce alpha-synuclein aggregates similar to Lewy bodies. |
| Table 2: Comparison of Common Neurotoxin Models for Experimental Parkinsonism. |
References
- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mims.com [mims.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. [PDF] Animal Models of Parkinson’s Disease Induced by Toxins and Genetic Manipulation | Semantic Scholar [semanticscholar.org]
- 8. Animal models of Parkinson’s disease: bridging the gap between disease hallmarks and research questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Metixene Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for Metixene Hydrochloride Hydrate, a compound identified as an anticholinergic and antiparkinsonian agent.[1][2][3] This document includes summarized quantitative data from preclinical studies, detailed experimental protocols for various administration routes, and diagrams to illustrate experimental workflows and potential mechanisms of action.
Quantitative Data Summary
This compound has been primarily investigated in vivo using intraperitoneal administration in preclinical cancer models.[4] The following table summarizes the available quantitative data from these studies. Data for other routes are not extensively available in the reviewed literature.
| Parameter | Intraperitoneal (Mouse) | Oral (Human - Reference) |
| Dosage | 0.1 mg/kg to 1.0 mg/kg | 2.5 mg (starting), up to 15-60 mg daily in divided doses |
| Vehicle | 25% Captisol | Not Applicable |
| Dosing Frequency | 3 times per week | 3 times a day (starting) |
| Peak Plasma Concentration | ~9.7 ng/mL (at 1 hour post-injection) | Data not available |
| Peak Brain Tissue Concentration | Reached at ~1 hour post-injection | Data not available |
| Animal Model | Nude mice with orthotopically implanted HCC1954 breast cancer cells or stereotactically implanted BT-474Br brain metastasis cells.[4] | Not Applicable |
Experimental Protocols
The following protocols are provided for the in vivo administration of this compound. It is crucial to adhere to all institutional and national guidelines for animal welfare.
Vehicle Preparation
The solubility of this compound is a critical factor for in vivo studies. Commercial suppliers suggest several vehicle formulations to achieve a clear solution.[4]
Recommended Vehicle Formulations:
-
For Aqueous Solutions: A stock solution in DMSO can be diluted with other solvents. One suggested composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[4]
-
For Lipid-Based Solutions: A mixture of 10% DMSO and 90% corn oil can be used.[4]
Preparation Protocol (Example: Aqueous Formulation):
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Ensure the final solution is clear before administration. If precipitation occurs, gentle warming or sonication may aid dissolution.[3]
Intraperitoneal (IP) Injection Protocol (Mouse)
This protocol is based on studies investigating the anti-cancer effects of metixene.[4]
Materials:
-
This compound solution in an appropriate vehicle (e.g., 25% Captisol or the formulation described in 2.1).
-
Sterile syringes (1 mL) with 25-27G needles.
-
70% ethanol for disinfection.
-
Appropriate animal restraint device.
Procedure:
-
Accurately weigh the mouse to determine the correct injection volume based on the desired dosage (e.g., 1.0 mg/kg).
-
Restrain the mouse, ensuring the abdomen is accessible.
-
Tilt the mouse slightly with the head pointing downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate gently to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Oral Gavage Protocol (Mouse)
While specific studies on oral gavage of metixene in mice were not identified, this general protocol can be adapted using a suitable vehicle.
Materials:
-
This compound solution in a vehicle suitable for oral administration (e.g., corn oil-based formulation).
-
Flexible plastic or rigid metal gavage tube of appropriate size for a mouse.
-
Sterile syringe.
Procedure:
-
Measure the distance from the mouse's mouth to the last rib to determine the appropriate depth for gavage tube insertion.
-
Fill the syringe with the calculated volume of the metixene solution and attach the gavage tube.
-
Securely restrain the mouse to prevent movement.
-
Gently insert the gavage tube into the mouth, passing it along the roof of the mouth and down the esophagus.
-
Ensure the tube has not entered the trachea; the animal should breathe normally.
-
Slowly administer the solution.
-
Gently remove the gavage tube.
-
Observe the animal for any signs of distress or regurgitation.
Intravenous (IV) Injection Protocol (Mouse Tail Vein)
No specific IV administration protocols for metixene were found. The following is a general procedure.
Materials:
-
This compound solution in a sterile, aqueous-based vehicle.
-
Sterile insulin syringes (27-30G needle).
-
A warming device (e.g., heat lamp) to dilate the tail veins.
-
A mouse restrainer.
Procedure:
-
Warm the mouse's tail to make the lateral tail veins more visible and accessible.
-
Place the mouse in a restrainer.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, with the bevel facing up, parallel to the chosen lateral tail vein.
-
Carefully insert the needle into the vein. A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs, the needle is not correctly placed in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for any immediate adverse effects.
Subcutaneous (SC) Injection Protocol (Mouse)
This is a general protocol for subcutaneous administration.
Materials:
-
This compound solution in a suitable vehicle.
-
Sterile syringes (1 mL) with 25-27G needles.
-
70% ethanol.
Procedure:
-
Grasp the loose skin over the back or flank of the mouse to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the solution, which should form a small bleb under the skin.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any local skin reactions at the injection site.
Diagrams
The following diagrams illustrate the experimental workflow for in vivo studies and the known signaling pathway of metixene.
Caption: General experimental workflow for in vivo studies of metixene.
Caption: Metixene's mechanism as a muscarinic antagonist.
References
Application Notes and Protocols: Metixene Hydrochloride Hydrate Sustained-Release Formulation Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metixene hydrochloride is an anticholinergic and antiparkinsonian agent.[1][2] Its therapeutic efficacy can be enhanced by maintaining consistent plasma concentrations, which makes it a suitable candidate for sustained-release (SR) formulations. SR dosage forms aim to release the drug at a predetermined rate, thereby reducing dosing frequency, minimizing side effects associated with plasma level fluctuations, and improving patient compliance.[3] This document provides an overview of potential sustained-release formulation techniques for metixene hydrochloride hydrate, focusing on matrix systems and pelletization with coating.
Metixene is absorbed from the gastrointestinal tract, undergoes hepatic metabolism, and is excreted via urine.[4] While specific pharmacokinetic parameters are not extensively detailed in the public domain, the general characteristics of drugs requiring frequent administration make them ideal candidates for modified-release systems.
Sustained-Release Formulation Strategies
The primary strategies for oral sustained-release formulations involve modifying the drug's release from the dosage form. This is often achieved by incorporating the active pharmaceutical ingredient (API) into a polymer-based system.[3][5] Two common and effective approaches are matrix tablets and multi-particulate systems (e.g., coated pellets).
Matrix Tablet Formulations
Matrix tablets are a popular method for achieving sustained drug release due to their simplicity of manufacturing and cost-effectiveness.[6] In this system, the drug is homogeneously dispersed within a polymer matrix that controls the rate of drug release.[7]
-
Hydrophilic Matrix Systems: These systems utilize water-soluble polymers that hydrate upon contact with gastrointestinal fluids to form a gel layer.[7] The drug is released through a combination of diffusion through this gel layer and erosion of the matrix itself.[6][7] Commonly used polymers include hydroxypropyl methylcellulose (HPMC), carboxymethylcellulose (CMC), and sodium alginate.[8][9]
-
Hydrophobic Matrix Systems: These employ water-insoluble polymers, and drug release is primarily governed by diffusion through the porous matrix.[7] Examples of such polymers include ethylcellulose and copolymers of acrylic and methacrylic acid esters.[8]
A combination of different polymer types can be used to achieve desired release kinetics. For instance, a blend of a water-insoluble polymer, a pH-dependent gelling polymer, and a pH-independent gelling polymer can provide a more controlled and predictable release profile.[8]
Pelletization and Coating
Pelletization is the process of producing spherical or semi-spherical particles (pellets). These pellets can then be coated with a release-modifying polymer and filled into capsules. This multi-particulate approach offers several advantages over single-unit dosage forms, including more predictable gastric emptying and reduced risk of dose dumping.
The release of the drug from coated pellets is controlled by the properties and thickness of the polymer coating. Ethylcellulose is a commonly used polymer for creating a diffusion barrier to sustain the release of water-soluble drugs like mebeverine hydrochloride.[10]
Experimental Protocols
Protocol 1: Development of this compound Sustained-Release Matrix Tablets
This protocol describes the formulation and evaluation of sustained-release matrix tablets using HPMC as the rate-controlling polymer.
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC K15M)
-
Dibasic Calcium Phosphate (as a filler)
-
Magnesium Stearate (as a lubricant)
Equipment:
-
Electronic weighing balance
-
Sieves (#60 and #24 mesh)
-
Turbula mixer or equivalent blender
-
Single punch tablet machine or rotary press
-
Tablet hardness tester
-
Friability tester
-
USP Dissolution Apparatus 2 (Paddle type)
-
UV-Vis Spectrophotometer
Methodology:
-
Sieving: Pass all ingredients through a #60 mesh sieve.
-
Blending: Accurately weigh the required quantities of this compound, HPMC K15M, and dibasic calcium phosphate and mix in a blender for 15 minutes.
-
Lubrication: Add magnesium stearate to the blend and mix for an additional 5 minutes.
-
Compression: Compress the final blend into tablets using a single punch tablet machine.
-
Evaluation of Pre-compression Parameters: Evaluate the blend for properties like bulk density, tapped density, and angle of repose.
-
Evaluation of Post-compression Parameters: Evaluate the compressed tablets for weight variation, hardness, thickness, and friability.
-
In Vitro Dissolution Studies:
-
Perform dissolution testing using USP Apparatus 2 (paddle).
-
Dissolution Medium: 900 mL of 0.1N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate buffer.
-
Apparatus Speed: 50 RPM
-
Temperature: 37 ± 0.5°C
-
Withdraw samples at regular time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh medium.
-
Analyze the samples for metixene concentration using a validated UV spectrophotometric or HPLC method.
-
Protocol 2: Formulation of Sustained-Release this compound Pellets
This protocol outlines the preparation of sustained-release pellets using an extrusion-spheronization technique followed by polymer coating.
Materials:
-
This compound
-
Microcrystalline Cellulose (MCC)
-
Ethylcellulose N 50
-
Isopropyl Alcohol
-
Talc
-
Hard gelatin capsules
Equipment:
-
Extruder
-
Spheronizer
-
Fluid bed coater
-
Capsule filling machine
-
USP Dissolution Apparatus 1 (Basket type)
-
UV-Vis Spectrophotometer
Methodology:
-
Dry Mixing: Mix this compound and microcrystalline cellulose.
-
Wet Granulation: Add a binder solution to the dry mix to form a wet mass with suitable consistency for extrusion.
-
Extrusion: Pass the wet mass through an extruder to form cylindrical extrudates.
-
Spheronization: Place the extrudates in a spheronizer to be broken into smaller pieces and rounded into spherical pellets.
-
Drying: Dry the pellets in a suitable dryer.
-
Coating:
-
Prepare a coating solution of ethylcellulose N 50 in isopropyl alcohol.
-
Coat the pellets in a fluid bed coater to the desired weight gain.
-
-
Curing: Cure the coated pellets to ensure a stable polymer film.
-
Encapsulation: Fill the coated pellets into hard gelatin capsules.
-
In Vitro Dissolution Studies:
-
Perform dissolution testing using USP Apparatus 1 (basket).
-
Dissolution Medium: 1000 mL of 0.1N HCl for the first 2 hours, followed by a change to pH 7.4 phosphate buffer.[10]
-
Apparatus Speed: 100 RPM[10]
-
Temperature: 37 ± 0.5°C
-
Withdraw samples at specified time intervals (e.g., 2, 4, 6, 8, 12 hours) and analyze for drug content.[10]
-
Data Presentation
Hypothetical Formulation Compositions
The following tables present hypothetical formulations for this compound sustained-release tablets and pellets.
Table 1: Composition of this compound Matrix Tablets
| Ingredient | Formulation F1 (mg/tablet) | Formulation F2 (mg/tablet) | Formulation F3 (mg/tablet) |
| This compound | 30 | 30 | 30 |
| HPMC K15M | 100 | 150 | 200 |
| Dibasic Calcium Phosphate | 165 | 115 | 65 |
| Magnesium Stearate | 5 | 5 | 5 |
| Total Weight | 300 | 300 | 300 |
Table 2: Composition of this compound Pellets (Core and Coat)
| Ingredient | Formulation P1 (% w/w) | Formulation P2 (% w/w) |
| Core Pellets | ||
| This compound | 10 | 10 |
| Microcrystalline Cellulose | 90 | 90 |
| Sustained-Release Coat | ||
| Ethylcellulose N 50 | 5 (of core weight) | 10 (of core weight) |
| Talc | 1 (of core weight) | 2 (of core weight) |
Hypothetical In Vitro Drug Release Data
The following table summarizes hypothetical cumulative drug release data for the matrix tablet formulations.
Table 3: Cumulative % Drug Release from Metixene Matrix Tablets
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) |
| 1 | 25.2 ± 2.1 | 18.5 ± 1.9 | 12.8 ± 1.5 |
| 2 | 40.1 ± 3.5 | 30.2 ± 2.8 | 22.4 ± 2.1 |
| 4 | 62.5 ± 4.2 | 48.9 ± 3.9 | 38.6 ± 3.2 |
| 6 | 78.9 ± 5.1 | 65.4 ± 4.5 | 53.1 ± 4.0 |
| 8 | 91.3 ± 4.8 | 79.8 ± 5.3 | 68.9 ± 4.7 |
| 10 | 98.7 ± 3.9 | 90.1 ± 4.9 | 81.5 ± 5.1 |
| 12 | - | 97.6 ± 3.7 | 92.3 ± 4.4 |
Visualizations
Caption: Workflow for Matrix Tablet Formulation and Evaluation.
Caption: Workflow for Pelletization and Coating Process.
Caption: Anticholinergic Mechanism of Metixene Hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. saudijournals.com [saudijournals.com]
- 4. mims.com [mims.com]
- 5. Application of polymers in oral sustained drug delivery system | PPTX [slideshare.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US6251430B1 - Water insoluble polymer based sustained release formulation - Google Patents [patents.google.com]
- 9. Preparation and comparative evaluation of sustained release metoclopramide hydrochloride matrix tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saudijournals.com [saudijournals.com]
Troubleshooting & Optimization
Metixene hydrochloride hydrate solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Metixene hydrochloride hydrate. Below you will find troubleshooting guides and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a solid that has varying solubility depending on the solvent. It is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2] For in vivo studies, specific solvent mixtures are required to achieve a clear solution.[1][3]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 363.94 g/mol .[3][4][5]
Q3: How should this compound be stored?
A3: For long-term stability, it should be stored at 4°C, sealed, and kept away from moisture.[1][3] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container to prevent moisture absorption.[1][2][3]
Q4: Are there any general tips for dissolving this compound?
A4: Yes. Using newly opened, hygroscopic DMSO is recommended as absorbed water can affect solubility.[2][3] Additionally, ultrasonic treatment (sonication) is often necessary to facilitate dissolution in both DMSO and water.[1][2] If precipitation occurs during preparation, gentle heating and/or sonication can help in redissolving the compound.[3]
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 77.5 | 212.95 | Ultrasonic treatment is needed. Use newly opened DMSO.[1][2] |
| Water | 10 | 27.48 | Ultrasonic treatment is needed.[1][2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.25 | ≥ 6.18 | Clear solution for in vivo use.[1][3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.25 | ≥ 6.18 | Clear solution for in vivo use.[1][3] |
| 10% DMSO >> 90% corn oil | ≥ 2.25 | ≥ 6.18 | Clear solution for in vivo use.[1][3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Use
This protocol details the preparation of stock solutions in DMSO and water.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ultrasonic bath
Procedure:
-
For a 77.5 mg/mL (212.95 mM) stock in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of newly opened, anhydrous DMSO.
-
Vortex briefly to suspend the powder.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear.
-
-
For a 10 mg/mL (27.48 mM) stock in Water:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of deionized water.
-
Vortex briefly to suspend the powder.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear.
-
Protocol 2: Preparation of Dosing Solutions for In Vivo Use
This protocol describes the preparation of a clear dosing solution for animal studies using a co-solvent system.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).
-
To prepare 1 mL of the final dosing solution, add each solvent sequentially as follows:
-
Start with 100 µL of the 22.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
Ensure the final solution is clear before administration.[3] This method yields a solution with a this compound concentration of at least 2.25 mg/mL.[1][3]
Troubleshooting Guide
Q: My this compound is not dissolving completely, even with sonication. What should I do?
A: If you are experiencing difficulty dissolving the compound, consider the following:
-
Increase Sonication Time: Prolonged sonication may be required. Ensure the ultrasonic bath is functioning correctly.
-
Gentle Heating: Gentle warming of the solution can aid dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
-
Solvent Quality: For DMSO solutions, ensure you are using a fresh, anhydrous stock, as absorbed moisture can impede solubility.[2][3]
-
Particle Size: While not explicitly stated for this compound, reducing particle size (micronization) is a general technique to improve the dissolution rate of poorly soluble compounds.[6][7]
Q: The compound dissolved initially but then precipitated out of solution. How can I prevent this?
A: Precipitation upon storage can be due to a few factors:
-
Supersaturation: The initial preparation may have resulted in a supersaturated solution. Try preparing a slightly less concentrated solution.
-
Storage Temperature: If stock solutions are stored at low temperatures, the compound may crystallize out. Before use, allow the solution to come to room temperature and sonicate briefly to redissolve any precipitate.
-
pH Shift: Although not commonly reported for this compound, changes in the pH of aqueous solutions can affect the solubility of hydrochloride salts. Ensure your water is deionized and has a neutral pH.
Q: Can I use a different solvent system for my in vivo experiments?
A: The provided co-solvent systems are verified to produce a clear solution.[1][3] If you need to use an alternative, consider the following general approaches for enhancing solubility:
-
Co-solvency: This involves using a mixture of water-miscible solvents to reduce the interfacial tension between the aqueous solution and the hydrophobic drug.[7]
-
Complexation: The use of cyclodextrins, such as SBE-β-CD, can form inclusion complexes with the drug, enhancing its aqueous solubility.[3][8][9] One of the provided in vivo protocols utilizes this method.[1][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for Metixene solubility.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. metixene hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. adooq.com [adooq.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
Metixene Hydrochloride Hydrate Experimental Dosage and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental dosage of Metixene hydrochloride hydrate. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as an anticholinergic and antiparkinsonian agent.[1] Its central mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which helps restore the balance between the cholinergic and dopaminergic systems.[2][3] More recently, Metixene has been identified as an inducer of incomplete autophagy in cancer cells.[4][5]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. However, based on recent studies in breast cancer cell lines, a starting range of 10-20 µM is recommended. Specifically, concentrations of 10 µM have been shown to induce autophagy, while 15 µM can induce apoptosis.[6][7] A dose-response experiment is always recommended to determine the optimal concentration for your specific model.
Q3: What is a recommended starting dose for in vivo animal studies?
A3: For in vivo studies, particularly in mouse models of cancer, a dosage of 1.0 mg/kg administered intraperitoneally three times a week has been shown to be effective in reducing tumor size and improving survival.[7][8] Dose-ranging studies have shown significant effects on tumor weight and volume at both 0.1 mg/kg and 1.0 mg/kg.[8] It is crucial to perform a dose-finding study to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and disease context.
Q4: How should I prepare this compound for experimental use?
A4: Proper preparation is critical for reliable results. For in vitro studies, stock solutions are typically prepared in DMSO or water, with the aid of ultrasonication to ensure complete dissolution.[6] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[3] Detailed protocols for preparing dosing solutions with various vehicles are provided in the "Experimental Protocols" section below.
Q5: What are the recommended storage conditions for this compound?
A5: this compound powder should be stored at 4°C, sealed away from moisture.[6] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed to prevent moisture absorption.[3] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[9]
Data Summary Tables
Table 1: Reported In Vitro Concentrations and Effects
| Cell Line(s) | Concentration | Observed Effect | Reference |
| P388 and P388/ADR leukemia cells | 10 µM and 12 µM (EC50) | Reduced proliferation | [7] |
| BT474 and MDA-MB-231 breast cancer cells | 10 µM | Induction of autophagy | [6][7] |
| BT474 and MDA-MB-231 breast cancer cells | 15 µM | Induction of apoptosis | [6][7] |
| Rat brain cortical tissue | 55 nM (IC50), 15 nM (Ki) | Inhibition of quinuclidinyl benzilate (QNB) binding to muscarinic receptors | [1] |
Table 2: Reported In Vivo Dosages and Effects
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| MDA-MB-231 breast cancer mouse xenograft | 1 mg/kg (three times per week) | Intraperitoneal | Decreased tumor weight and volume, improved survival | [7] |
| HCC1954 breast cancer mouse xenograft | 0.1 mg/kg and 1.0 mg/kg | Not specified | Significantly decreased tumor weight and volume | [8] |
| Nontumor-bearing nude mice | 1 mg/kg (three times per week for >3 months) | Intraperitoneal | No toxic or adverse effects observed | [8] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of Dosing Solution for In Vivo Use (Vehicle: DMSO, PEG300, Tween-80, Saline)
This protocol yields a clear solution with a solubility of at least 2.25 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).
-
To prepare 1 mL of the final dosing solution, sequentially add and mix the following components:
-
400 µL of PEG300
-
100 µL of the DMSO stock solution
-
50 µL of Tween-80
-
450 µL of saline
-
-
Ensure the solution is clear and homogenous before administration. Prepare this solution fresh on the day of dosing.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in stock or working solution | - Poor solubility- Incorrect solvent- Low temperature | - Use ultrasonication to aid dissolution.[6]- For in vitro stock solutions, use newly opened, anhydrous DMSO.[4]- For in vivo solutions, prepare them fresh on the day of use and consider gentle warming.[3] |
| Inconsistent or no biological effect in vitro | - Suboptimal concentration- Cell line variability- Inactive compound | - Perform a dose-response curve to determine the optimal concentration for your specific cell line.- Ensure consistent cell passage number and confluency between experiments.- Verify the integrity of the compound; use a fresh aliquot or newly purchased compound. |
| Toxicity observed in control animals in vivo | - Vehicle toxicity | - If using a DMSO-based vehicle, ensure the final concentration of DMSO is low, especially for sensitive animal models. |
| Unexpected toxicity in treated animals | - Dose is above the maximum tolerated dose (MTD) | - Conduct a dose-finding study to determine the MTD in your specific animal model.[10]- Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). |
Signaling Pathway Diagrams
Caption: Metixene as a muscarinic antagonist.
Caption: Metixene-induced incomplete autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. caymanchem.com [caymanchem.com]
- 8. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Metixene hydrochloride hydrate common experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metixene hydrochloride hydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing unexpected off-target effects in my cell-based assays?
-
Possible Cause: Metixene is primarily known as a muscarinic acetylcholine receptor antagonist, but it also possesses antihistaminic and direct antispasmodic properties.[1][2][3] These additional activities could be influencing your experimental system, especially if it is sensitive to histamine signaling.
-
Troubleshooting Steps:
-
Review Your System: Determine if your cell lines or tissues express histamine receptors.
-
Control Experiments: Include a histamine receptor antagonist as a control to see if it phenocopies or blocks the unexpected effects of Metixene.
-
Dose-Response Analysis: Perform a dose-response curve for both the expected and unexpected effects. If the potency for the off-target effect is similar to its known antihistaminic activity, this could confirm the cause.
-
2. My results show markers of cellular stress and DNA damage, which is not my pathway of interest. Is this a known effect of Metixene?
-
Possible Cause: Recent studies have shown that Metixene can induce DNA damage and cellular stress, leading to the phosphorylation of NDRG1.[4] This is linked to its ability to induce incomplete autophagy.[4]
-
Troubleshooting Steps:
-
Western Blot Analysis: Probe for markers of DNA damage (e.g., γH2AX) and cellular stress (e.g., p-NDRG1) in your Metixene-treated samples.
-
Autophagy Flux Assay: To determine if incomplete autophagy is occurring, measure autophagic flux using established assays (e.g., LC3 turnover assays with bafilomycin A1).
-
Re-evaluate Phenotype: Consider if the observed phenotype in your experiment could be a downstream consequence of cellular stress or incomplete autophagy rather than direct muscarinic receptor antagonism.
-
3. I am seeing inconsistent results in my in vivo studies. What are some potential reasons?
-
Possible Cause: The pharmacokinetics of Metixene, including its absorption from the gastrointestinal tract and hepatic metabolism, can lead to variability.[1][3] In a preclinical model, Metixene was cleared from plasma within 3 hours and from brain tissue within 12 hours.[4]
-
Troubleshooting Steps:
-
Route of Administration: The method of administration (e.g., oral gavage vs. intraperitoneal injection) can significantly impact bioavailability. Ensure consistency in your chosen method.
-
Dosing Schedule: Based on its clearance rate, consider the timing and frequency of your dosing to maintain the desired exposure.
-
Pharmacokinetic Analysis: If feasible, perform a pilot pharmacokinetic study in your animal model to determine the concentration-time profile of Metixene.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 | 55 nM | Inhibition of quinuclidinyl benzilate (QNB) binding to muscarinic receptors. | [5][6][7][8] |
| Ki | 15 nM | Binding affinity for the muscarinic receptor. | [5][6][7][8] |
| EC50 | 10 µM | Reduction of P388 leukemia cell proliferation. | [9] |
| EC50 | 12 µM | Reduction of P388/ADR leukemia cell proliferation. | [9] |
Key Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol is based on a study investigating the effect of Metixene on breast cancer brain metastases.[4]
-
Cell Implantation: HER2-positive BT-474Br cells are stereotactically implanted into the brains of nude mice.
-
Post-Implantation Recovery: Mice are allowed to recover for 10 days post-implantation.
-
Group Randomization: Mice are randomized into a control group (e.g., 25% captisol) and a treatment group.
-
Treatment Administration: Metixene is administered intraperitoneally at a dose of 1.0 mg/kg, three times a week.
-
Monitoring: Tumor growth is monitored, for example, by measuring the luciferase signal if the cells are fluorescently labeled.
-
Endpoint: The study endpoint is typically determined by survival, with a comparison of the median survival between the control and treatment groups.
Visualizations
Caption: Primary mechanism of Metixene as a competitive antagonist at muscarinic acetylcholine receptors.
Caption: Troubleshooting workflow for investigating potential off-target antihistaminic effects.
Caption: Signaling pathway of Metixene in cancer cells leading to incomplete autophagy and cell death.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Sapphire North America [sapphire-usa.com]
Metixene Hydrochloride Hydrate Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of metixene hydrochloride hydrate and strategies for its prevention. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main stability concerns?
A1: this compound is an anticholinergic and antiparkinsonian agent. Its stability is a critical factor for maintaining its therapeutic efficacy and safety. The main stability concerns are degradation through hydrolysis, oxidation, and photolysis, which can lead to loss of potency and the formation of potentially harmful impurities.
Q2: What are the primary environmental factors that can cause the degradation of this compound?
A2: The primary environmental factors that can induce degradation of this compound include exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures. The thioxanthene core and the piperidine side chain are the main sites susceptible to chemical modification under these stress conditions.
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To prevent degradation, this compound should be stored in well-sealed, light-resistant containers at controlled room temperature or lower, as specified by the manufacturer. For solutions, storage at -20°C or -80°C is recommended to minimize degradation.[1] It is also crucial to avoid contact with strong oxidizing agents and highly acidic or basic solutions unless required for a specific experimental purpose.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of metixene are not extensively documented in publicly available literature, based on the degradation of similar thioxanthene and piperidine-containing compounds, potential degradation products could include the sulfoxide of the thioxanthene ring, N-oxide of the piperidine nitrogen, and products of N-demethylation or ring opening of the piperidine moiety.
Troubleshooting Guide
Q1: I am observing a new peak in my HPLC chromatogram after storing my metixene solution at room temperature for a few days. What could this be?
A1: A new peak in the chromatogram likely indicates the formation of a degradation product. Given the structure of metixene, this could be a result of oxidation (e.g., formation of a sulfoxide or N-oxide) or hydrolysis. To identify the degradation product, you can use techniques like LC-MS to determine its mass and fragmentation pattern. To prevent this, prepare fresh solutions for your experiments or store stock solutions at or below -20°C.[1]
Q2: My metixene sample shows significant degradation after exposure to laboratory light. How can I mitigate this?
A2: Metixene, like other thioxanthene derivatives, can be sensitive to light.[2] To prevent photodegradation, handle the solid compound and its solutions under amber or low-actinic light conditions. Use light-resistant containers for storage and cover any glassware containing the solution with aluminum foil during experiments.
Q3: I am conducting a forced degradation study in acidic conditions, but I am seeing complete degradation of the parent compound very quickly. What should I do?
A3: If you observe rapid and complete degradation, the acidic conditions are likely too harsh. You should reduce the severity of the stress conditions. This can be achieved by lowering the concentration of the acid (e.g., from 1N HCl to 0.1N or 0.01N HCl), reducing the temperature of the reaction, and/or shortening the exposure time.
Q4: During my stability study, I am unable to achieve a good mass balance. What could be the reason?
A4: A poor mass balance can result from several factors. It's possible that some degradation products are not being detected by your analytical method (e.g., they do not have a chromophore for UV detection or are volatile). Alternatively, some degradation products might be adsorbing to the container or precipitating out of the solution. Ensure your analytical method is capable of detecting all potential degradation products and check for any sample loss during preparation and analysis.
Proposed Degradation Pathways
Based on the chemical structure of metixene and known degradation pathways of similar compounds, the following degradation routes are proposed under various stress conditions.
Caption: Proposed degradation pathways for this compound.
Prevention of Degradation
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Solid State | Solution |
| Temperature | Controlled Room Temperature (20-25°C) | -20°C (short-term) or -80°C (long-term)[1] |
| Light | Protect from light (use amber vials)[2] | Protect from light (use amber vials or foil wrap)[2] |
| Atmosphere | Store in a well-sealed container | Store in a well-sealed container, consider inert gas overlay for long-term storage |
| pH | N/A | Maintain a neutral pH unless otherwise required |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial and place it in an oven at 80°C for 72 hours.
-
At specified time points, dissolve a portion of the solid in the mobile phase to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
Caption: General workflow for a forced degradation study.
Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of metixene and its degradation products. Method optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of metixene, likely around 230-280 nm). A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of the parent compound and all degradation products.
Hypothetical Forced Degradation Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected outcomes.
| Stress Condition | Duration (hours) | Metixene Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl at 60°C | 24 | 75.2 | DP4 |
| 0.1 M NaOH at 60°C | 24 | 88.5 | DP3 |
| 3% H₂O₂ at RT | 24 | 65.8 | DP1, DP2 |
| Thermal (80°C) | 72 | 92.1 | DP1, DP3 |
| Photolytic | 24 | 85.3 | DP5 |
| Control | 72 | 99.5 | - |
DP1: Thioxanthene Sulfoxide, DP2: Piperidine N-Oxide, DP3: N-demethylated Metixene, DP4: Piperidine Ring-Opened Products, DP5: Photolytic Isomers/Radical Products.
References
Technical Support Center: Enhancing the Bioavailability of Metixene Hydrochloride Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Metixene hydrochloride hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to the oral bioavailability of this compound?
A1: The primary challenges to the oral bioavailability of this compound stem from its physicochemical properties. It is reported to have very low aqueous solubility (1.02e-04 g/L) and a high logP value (4.7), suggesting it is a lipophilic compound.[1] This poor water solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs. While its permeability has not been explicitly defined, its lipophilic nature might suggest good permeability, potentially classifying it as a Biopharmaceutical Classification System (BCS) Class II drug (high permeability, low solubility).[2][3][4][5]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound. These include:
-
Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate.[6][7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state can improve its wettability and dissolution.[2][3] This can transform the drug into an amorphous form, which is more soluble than the crystalline state.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract.[9][10] These formulations can enhance the solubility and absorption of lipophilic drugs like Metixene.
Q3: How does this compound exert its pharmacological effect, and how might this influence formulation strategies?
A3: Metixene is a muscarinic antagonist, meaning it competitively inhibits the binding of acetylcholine to muscarinic receptors.[1] In the gastrointestinal tract, acetylcholine plays a role in motility and secretion. While the primary goal of bioavailability enhancement is to increase systemic absorption, formulation excipients should be chosen carefully to avoid any unintended local effects on gastrointestinal motility that could alter drug transit time and absorption.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Q: We are observing a very slow and incomplete dissolution of our initial this compound formulation in our in vitro dissolution tests. What could be the cause, and how can we improve it?
A: A slow and incomplete dissolution is expected for a poorly soluble drug like this compound. Here are potential causes and troubleshooting steps:
-
Problem: Poor wetting of the drug powder.
-
Problem: Insufficient surface area for dissolution.
-
Problem: Dissolution medium is not optimized.
-
Solution: Ensure sink conditions are maintained in the dissolution medium.[11] For poorly soluble drugs, this may require a larger volume of medium or the addition of solubilizing agents. The pH of the medium should also be considered, with testing typically performed at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[14]
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Q: Our in vivo studies in rats are showing high inter-animal variability in the plasma concentrations of Metixene. What are the potential reasons and how can we address this?
A: High variability in in vivo data for an orally administered drug can be due to a multitude of factors:
-
Problem: Formulation-dependent food effects.
-
Solution: The absorption of lipophilic drugs can be significantly influenced by the presence of food. Conduct studies in both fasted and fed states to assess the impact of food on your formulation. Lipid-based formulations like SEDDS can sometimes mitigate food effects.
-
-
Problem: Irregular gastrointestinal motility and transit time.
-
Solution: As an anticholinergic, Metixene itself can affect GI motility. Consider the dose being administered and potential local effects. Standardize the fasting and feeding protocols for the animals to minimize variability.
-
-
Problem: Pre-systemic metabolism.
-
Solution: Metixene undergoes hepatic metabolism. Variability in the expression and activity of metabolic enzymes (e.g., cytochrome P450s) among animals can lead to differences in first-pass metabolism and, consequently, bioavailability. While difficult to control, acknowledging this as a source of variability is important.
-
Issue 3: Poor Permeability in Caco-2 Cell Assays
Q: Despite its lipophilicity, our this compound formulation is showing low permeability in our Caco-2 cell model. What could be the issue?
A: While a high logP value often suggests good permeability, several factors can lead to low apparent permeability in Caco-2 assays:
-
Problem: Active efflux of the drug.
-
Solution: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp).[15] To determine if Metixene is a substrate for these transporters, conduct a bi-directional permeability assay (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[15] You can also perform the assay in the presence of a P-gp inhibitor (e.g., verapamil).
-
-
Problem: Poor solubility in the assay buffer.
-
Solution: The concentration of the drug in the donor compartment may be limited by its solubility in the assay buffer. This can lead to an underestimation of permeability. Ensure the drug is fully dissolved in the dosing solution, potentially with the use of a co-solvent like DMSO (though the final concentration of the co-solvent should be low to not affect cell monolayer integrity).[16]
-
-
Problem: Compromised integrity of the Caco-2 cell monolayer.
-
Solution: Always check the integrity of the cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER). Low TEER values indicate a leaky monolayer, which can lead to inaccurate permeability measurements.[17]
-
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies on poorly soluble drugs, illustrating the potential improvements that can be achieved with different formulation strategies.
Table 1: Effect of Particle Size Reduction on Bioavailability
| Drug | Initial Particle Size | Reduced Particle Size | Fold Increase in AUC (Area Under the Curve) | Reference |
| Decoquinate | Microparticles | 200-400 nm | 14.47 | [13] |
| Halofantrine | N/A | Solid Dispersion | 5-7 | [13] |
Table 2: Bioavailability Enhancement with Solid Dispersions
| Drug (BCS Class) | Carrier | Formulation | Fold Increase in Bioavailability | Reference |
| Erlotinib (II) | Dextran/Aerosil® 200 | Solid SEDDS | Significantly Increased Cmax and AUC | [18] |
| Ritonavir (II/IV) | Gelucire/Sorbitol | Solid Dispersion | >90% drug release in 30 min | [19] |
Table 3: Improvement in Pharmacokinetic Parameters with SEDDS
| Drug | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Tenofovir | Marketed Tablet | 187.4 ± 12.3 | 895.6 ± 45.2 | - | [20] |
| Tenofovir | SEDDS F6 | 1542.7 ± 98.5 | 19286.4 ± 1023.7 | 21.53-fold | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30), suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve this compound and PVP K30 in methanol in a 1:4 ratio (drug:carrier).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a suitable sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) solutions. To address the low solubility, 0.5% (w/v) sodium lauryl sulfate can be added to the media.
-
Procedure:
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
Place a sample of the this compound formulation (equivalent to a specific dose) in the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn sample volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Procedure:
-
Confirm the integrity of the cell monolayer by measuring the TEER.
-
For apical to basolateral (A-B) permeability, add the dosing solution of this compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points.
-
Analyze the concentration of this compound in the samples by a sensitive analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 4: In Vivo Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the this compound formulation orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of Metixene in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Visualizations
Caption: Signaling Pathway of Metixene Absorption and Action.
Caption: Experimental Workflow for Bioavailability Enhancement.
References
- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. jddtonline.info [jddtonline.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Di… [ouci.dntb.gov.ua]
- 7. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. journal-imab-bg.org [journal-imab-bg.org]
- 11. fda.gov [fda.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 16. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 17. Caco-2 Method Validation | Bienta [bienta.net]
- 18. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
Metixene hydrochloride hydrate off-target effects in research models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Metixene Hydrochloride Hydrate observed in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for metixene?
A1: Metixene is primarily known as an anticholinergic and antiparkinsonian agent.[1][2] Its on-target mechanism involves the competitive antagonism of acetylcholine at muscarinic receptors.[1] This action helps to restore the balance between cholinergic (excitatory) and dopaminergic (inhibitory) signaling in the corpus striatum, which is disrupted in parkinsonism.[1][3] It also possesses antihistaminic and direct antispasmodic properties.[1][3]
Q2: A recent study highlights anti-cancer properties of metixene. Is this an on-target or off-target effect?
A2: The anti-cancer activity of metixene is considered an off-target effect. Studies have shown that the cytotoxic effects of metixene on breast cancer cell lines do not correlate with the expression levels of its known targets, the muscarinic (M1-M5) or histamine (H3) receptors.[4] This indicates that its anti-tumor properties are mediated by a different, novel mechanism.
Q3: What is the identified off-target mechanism for metixene's anti-cancer effects?
A3: Metixene induces caspase-mediated apoptosis in cancer cells by triggering a state of "incomplete autophagy".[4][5][6] This process is mediated through the phosphorylation of N-Myc downstream-regulated 1 (NDRG1).[4][6] Essentially, metixene activates the initial stages of autophagy but blocks the final degradation step, leading to cellular stress and programmed cell death.[4][5]
Q4: What are the expected, classic off-target or side effects related to metixene's primary anticholinergic activity?
A4: Due to its potent antimuscarinic action, researchers should be aware of potential physiological effects in in vivo models that mimic clinical side effects. These include dryness of mucous membranes, decreased gastrointestinal motility, tachycardia (increased heart rate), and at higher doses, potential CNS effects like agitation or confusion.[7][8] Overdose can lead to more severe symptoms such as hyperthermia, cardiac arrhythmias, delirium, and seizures.[7]
Q5: Are there other known off-target interactions for metixene?
A5: Besides its primary antimuscarinic activity and the recently discovered anti-cancer mechanism, metixene is also known to have antihistaminic properties.[1][3] Drug interaction databases also indicate that its effects can be enhanced by other drugs with antimuscarinic properties, such as certain antihistamines and antidepressants, and that it may affect the absorption of other drugs.[7][9]
Troubleshooting Guides
Guide 1: Unexpected Results in Cancer Cell Viability Assays
| Observed Issue | Potential Cause | Troubleshooting Step |
| No significant decrease in cancer cell viability after metixene treatment. | 1. Incorrect Drug Concentration: The effective concentration can be cell-line dependent. | 1. Perform a dose-response curve starting from low (e.g., 1 µM) to high (e.g., 25 µM) concentrations to determine the EC50 for your specific cell line.[4] |
| 2. Cell Line Resistance: The off-target pathway (NDRG1-mediated autophagy) may not be active or may be downregulated in your cell model. | 2. Verify the expression of key proteins in the pathway, such as NDRG1, via Western blot. Consider using a positive control cell line where efficacy has been shown (e.g., MDA-MB-231Br or BT-474Br).[4] | |
| 3. Assay Timing: The apoptotic effect is time-dependent. | 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[4] | |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell density across the plate. | 1. Ensure a single-cell suspension before plating and use proper pipetting techniques to avoid clumps and ensure even distribution.[10] |
| 2. Edge Effects: Evaporation from wells on the edge of the plate. | 2. Do not use the outermost wells of the plate for experimental data; fill them with sterile PBS or media to create a humidity barrier.[10] | |
| 3. Drug Solubility/Stability: this compound may precipitate or degrade in certain media over time. | 3. Prepare fresh drug dilutions for each experiment. Visually inspect media for any signs of precipitation. |
Guide 2: Interpreting Autophagy Assay Results
| Observed Issue | Potential Cause | Troubleshooting Step |
| Increase in LC3-II puncta is observed, but no corresponding increase in cell death. | 1. Misinterpretation of Autophagic Flux: An increase in LC3-II (puncta) can mean either induction of autophagy OR a blockage in the degradation phase.[11] Metixene causes a blockage. | 1. To confirm a blockage (incomplete autophagy), perform an LC3 turnover assay. Treat cells with metixene in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). A blockage will result in little to no further accumulation of LC3-II in the presence of the inhibitor, whereas true induction would show a significant additive effect.[4] |
| No LC3 puncta are detected after metixene treatment. | 1. Antibody/Staining Failure: The immunofluorescence protocol may be suboptimal. | 1. Ensure cells are properly fixed and permeabilized. Use a positive control for autophagy induction (e.g., starvation or rapamycin treatment) to validate the staining protocol.[12] |
| 2. Incorrect Timing: Puncta formation is a dynamic process. | 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of autophagosome accumulation.[4] |
Quantitative Data Summary
Table 1: On-Target Muscarinic Receptor Binding Affinity
| Parameter | Value | Receptor Source | Reference(s) |
|---|---|---|---|
| IC₅₀ | 55 nM | Rat brain cortical tissue | [13][14] |
| Kᵢ | 15 nM | Rat brain cortical tissue | [13][14] |
Binding was assessed by competitive inhibition of [³H]quinuclidinyl benzilate (QNB).
Table 2: Effective Concentrations for Off-Target Anti-Cancer Effects
| Model Type | Cell Line / Model | Treatment Concentration / Dose | Observed Effect | Reference(s) |
|---|---|---|---|---|
| In Vitro | BT-474Br, MDA-MB-231Br | 10 - 15 µM | Significant increase in caspase-9 activity | [4] |
| In Vitro | BT-474Br, MDA-MB-231Br | 10 µM (48h) | Significant increase in LC3 puncta formation | [4] |
| In Vivo | Orthotopic Xenograft (MDA-MB-231Br) | 0.1 mg/kg & 1.0 mg/kg (i.p., 3x/week) | Significant decrease in tumor weight and volume | [4] |
| In Vivo | Intracranial Xenograft (BT-474Br) | 1 mg/kg (i.p., 3x/week) | Significantly extended median survival (52 to 64 days) |[4][5] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Luminescent)
This protocol is adapted from commercially available kits like Promega's Caspase-Glo® 3/7 Assay, which was used in the key literature.[3][4]
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of the assay. Culture overnight to allow for attachment.
-
Treatment: Treat cells with the desired concentrations of this compound and appropriate vehicle controls. Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired duration (e.g., 24-48 hours).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300–500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. Luminescence is proportional to the amount of caspase-3/7 activity.
Protocol 2: Immunofluorescence Staining for LC3 Puncta
This protocol outlines the general steps for visualizing endogenous LC3-II, a marker for autophagosomes.[4][11][12]
-
Cell Plating: Seed cells on sterile glass coverslips placed in a 24-well plate. Allow them to grow to 50-70% confluency.
-
Treatment: Treat cells with metixene and controls for the desired time (e.g., 48 hours). Include both a negative control (vehicle) and a positive control (e.g., starvation media or 20 µM chloroquine for 24 hours).[4]
-
Fixation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization & Blocking:
-
Wash cells three times with PBS.
-
Permeabilize cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the coverslips with a primary antibody against LC3 (e.g., rabbit anti-LC3B) diluted in the blocking buffer.
-
Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash coverslips three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting & Visualization:
-
Wash coverslips three times with PBS.
-
If desired, counterstain nuclei with DAPI for 5 minutes.
-
Wash once more with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize using a fluorescence or confocal microscope. Quantify the number and area of fluorescent puncta per cell using imaging software (e.g., ImageJ).
-
Visualizations
Caption: Metixene's anti-cancer off-target signaling pathway.
Caption: Troubleshooting workflow for unexpected metixene results.
References
- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metixene - Wikipedia [en.wikipedia.org]
- 3. ulab360.com [ulab360.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. promega.com [promega.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteolysis.jp [proteolysis.jp]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Minimizing toxicity of Metixene hydrochloride hydrate in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with Metixene hydrochloride hydrate, focusing on minimizing unintended toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing cell death?
A1: this compound induces cell death primarily through two interconnected pathways. It triggers incomplete autophagy, a cellular self-degradation process, which is mediated by the phosphorylation of N-Myc downstream regulated 1 (NDRG1). This incomplete autophagy subsequently leads to caspase-mediated apoptosis, a form of programmed cell death.[1][2][3] It's important to note that its anticancer effects are independent of its known functions as an antimuscarinic and antihistaminic agent.[1]
Q2: At what concentrations is this compound typically effective in cancer cell lines?
A2: The effective concentration of this compound can vary between cell lines. For metastatic breast cancer cell lines, the half-maximal inhibitory concentration (IC50) after 72 hours of treatment generally ranges from 9.7 µM to 31.8 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and water.[5][6] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for up to one month or at -80°C for up to six months.[5] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically less than 0.1%) to avoid solvent-induced toxicity.[7] If precipitation occurs upon dilution, gentle warming or sonication may help to dissolve the compound.[5]
Q4: Is the cytotoxicity of this compound dependent on cell density?
A4: Yes, the cytotoxic effects of many compounds can be influenced by cell density, a phenomenon sometimes referred to as the "inoculum effect".[4][8] At higher cell densities, the effective concentration of the drug per cell is lower, which can lead to reduced cytotoxicity.[8] For consistent and reproducible results, it is crucial to standardize the cell seeding density across all experiments.[7][9]
Q5: Can the duration of exposure to this compound influence its toxicity?
A5: Absolutely. The cytotoxic effects of this compound are both dose- and time-dependent.[1] Longer incubation times will generally result in increased cell death at a given concentration. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your experimental goals.[7][10]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Across All Conditions
If you observe excessive cell death even at low concentrations of this compound, consider the following possibilities:
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify your stock solution concentration and dilution calculations. Prepare a fresh dilution series from your stock. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[7] |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number. Ensure your cells are free from contamination, particularly mycoplasma.[11] |
| Contamination of Reagents | Use fresh, sterile culture medium, serum, and other reagents. |
| Compound Instability | While Metixene is generally stable, ensure proper storage of stock solutions. Consider preparing fresh stock solutions if they have been stored for an extended period.[5][12] |
Issue 2: Inconsistent or Irreproducible Results
Variability between replicate wells or experiments can be a significant issue. Here’s how to address it:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent pipetting technique to seed the same number of cells in each well.[7] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS without cells, and use only the inner wells for your experiment.[7] |
| Pipetting Errors | Calibrate your pipettes regularly. Ensure thorough mixing of the drug dilutions before adding them to the wells. |
| Variations in Incubation Time | Standardize the timing of drug addition and assay termination for all plates within an experiment and between experiments. |
Issue 3: Minimizing Off-Target Toxicity or Cell Death in Non-Target Cells
In some experimental contexts, you may want to minimize the cytotoxic effects of this compound, for instance, when studying its non-lethal effects or when working with sensitive, non-cancerous cell lines.
| Strategy | Experimental Approach |
| Optimize Concentration and Incubation Time | Conduct a careful dose-response and time-course experiment to identify the lowest effective concentration and shortest incubation time that achieves your desired biological effect without causing excessive cell death.[7][13] |
| Modulate Cell Death Pathways | Since Metixene induces caspase-mediated apoptosis, co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, could potentially reduce apoptosis.[2][3][14] Similarly, as Metixene's toxicity is linked to incomplete autophagy, modulating autophagy pathways might alter the cellular response, though this is a more complex approach.[1][15] |
| Adjust Cell Culture Conditions | The composition of the cell culture medium, including the serum concentration, can influence drug toxicity. Reducing the serum concentration can sometimes sensitize cells to a drug.[16] Experiment with different serum concentrations to see how it affects Metixene's toxicity in your cell line. |
| Investigate Off-Target Effects | If you suspect off-target effects, consider using techniques like CRISPR/Cas9 to knock out the putative target (NDRG1) to see if this alters the cytotoxic response.[17][18] A lack of change in cytotoxicity would suggest off-target mechanisms are at play. |
Quantitative Data
Table 1: IC50 Values of this compound in Metastatic Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Metixene in various metastatic breast cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Subtype | IC50 (µM) |
| BT-474Br | HER2-positive | 9.7 |
| HCC1954 | HER2-positive | 15.2 |
| MDA-MB-231Br | Triple-negative | 20.1 |
| HCC1806 | Triple-negative | 25.4 |
| HS578T | Triple-negative | 28.9 |
| HCC3153 | Triple-negative | 30.5 |
| SUM159 | Triple-negative | 31.8 |
Data extracted from Fares et al., 2023.[4]
Experimental Protocols & Visualizations
General Protocol for Assessing Cell Viability
A common method to assess the cytotoxic effects of this compound is the MTT assay, which measures the metabolic activity of cells.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Signaling Pathway of Metixene-Induced Cell Death
Metixene's cytotoxic effect is initiated by its impact on autophagy, leading to apoptosis.
References
- 1. Autophagy modulation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining caspase and mitochondrial dysfunction inhibitors of apoptosis to limit cell death in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 18. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Metixene hydrochloride hydrate protocol refinement for reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with Metixene hydrochloride hydrate. Our goal is to enhance experimental reproducibility by providing detailed protocols, troubleshooting guides, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anticholinergic agent that acts as a potent antagonist of muscarinic acetylcholine receptors.[1][2] It competitively inhibits the binding of the neurotransmitter acetylcholine to these receptors.[1] This action is the basis for its historical use as an antiparkinsonian agent, as it helps to restore the balance between cholinergic and dopaminergic systems in the brain.[1]
Q2: What are the key physicochemical properties of this compound?
A2: Key properties are summarized in the table below. Understanding these is crucial for proper handling, storage, and preparation of solutions.
Q3: How should I store this compound and its solutions to ensure stability?
A3: The solid form should be stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month, in sealed containers away from moisture.[4] Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment.[3]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO at approximately 77.5 mg/mL (with sonication) and in water at approximately 10 mg/mL (with sonication).[4][5] It is important to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and water absorption can impact solubility and stability.[4][6][7]
Q5: What are common challenges that can lead to poor reproducibility in experiments with this compound?
A5: Common challenges include:
-
Inaccurate solution concentration: Due to the compound's hygroscopic nature and potential for incomplete dissolution.
-
Compound degradation: Improper storage of stock solutions can lead to degradation.
-
Variability in experimental conditions: Minor differences in incubation times, temperatures, and cell passage numbers can affect results.
-
Poorly characterized reagents: Using unauthenticated cell lines or reagents of varying quality.
Quality Control and Purity
Ensuring the quality and purity of this compound is the first step towards reproducible experiments. A Certificate of Analysis (CoA) from the supplier should be carefully reviewed.[8]
| Parameter | Typical Specification | Importance for Reproducibility |
| Appearance | White to off-white solid | A change in color or appearance may indicate degradation or impurities. |
| Purity (by HPLC) | ≥98% | High purity is essential to ensure that the observed biological effects are due to the compound of interest.[1] |
| Identity (by ¹H NMR) | Conforms to structure | Confirms the chemical structure of the compound. |
| Solubility | Soluble in DMSO and Water | Verifies that the compound will dissolve as expected for the preparation of stock solutions. |
| Water Content (Karl Fischer) | As specified | Important for accurate weighing and concentration calculations, especially for a hydrate form. |
Experimental Protocols
Detailed Protocol: In Vitro Muscarinic Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors.
Materials:
-
Membrane preparation from cells or tissue expressing muscarinic receptors (e.g., rat brain cortex)
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/C filters, pre-treated with 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute in assay buffer to obtain a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the [³H]-QNB in assay buffer to a final concentration of approximately 0.5 nM.
-
Thaw the membrane preparation on ice and dilute in assay buffer to a final concentration of 50-100 µg of protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [³H]-QNB + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) + 50 µL of [³H]-QNB + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution + 50 µL of [³H]-QNB + 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Wash the filters four times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol: Cell-Based Apoptosis Assay
This protocol is based on a study where Metixene was shown to induce apoptosis in cancer cell lines.[9]
Materials:
-
Breast cancer cell lines (e.g., BT-474Br, MDA-MB-231Br)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well white-walled plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete medium to achieve final concentrations ranging from 5 µM to 15 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Metixene. Include a vehicle control (DMSO).
-
Incubate for 24 or 48 hours.
-
-
Apoptosis Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Detection:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the fold change in caspase-3/7 activity.
-
Plot the fold change against the concentration of this compound.
-
Quantitative Data Summary
| Parameter | Value | Cell/Tissue System | Reference |
| IC₅₀ (vs. [³H]-QNB binding) | 55 nM | Rat brain cortical tissue | [1] |
| Ki (vs. [³H]-QNB binding) | 15 nM | Rat brain cortical tissue | [1] |
| In Vivo Dosage (mouse model) | 0.1 mg/kg, 1.0 mg/kg | Nude mice | [9] |
| Solubility in DMSO | 77.5 mg/mL | N/A | [4] |
| Solubility in H₂O | 10 mg/mL | N/A | [4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in binding assay | - Inactive receptor preparation- Degraded radioligand- Insufficient protein concentration | - Use a fresh batch of membrane preparation and verify its activity.- Check the expiration date and proper storage of the radioligand.- Perform a protein concentration assay (e.g., BCA) and optimize the amount of membrane per well. |
| High non-specific binding | - Radioligand concentration too high- Inadequate washing- Filter plate not properly pre-treated | - Use a radioligand concentration at or below its Kd.- Increase the number of washes with ice-cold wash buffer.- Ensure the filter plate is fully incubated with the blocking agent (e.g., PEI). |
| Inconsistent results between experiments | - Inconsistent solution preparation- Variability in cell culture conditions- Instability of Metixene in solution- Pipetting errors | - Always prepare fresh dilutions from a validated stock solution.- Standardize cell passage number, seeding density, and incubation times.- Prepare aqueous solutions of Metixene fresh for each experiment.- Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cell toxicity or stress | - High concentration of DMSO in the final medium- Contamination of cell culture | - Ensure the final DMSO concentration is below 0.5% (v/v).- Regularly test cell cultures for mycoplasma contamination. |
| Precipitation of compound in assay | - Poor solubility in the aqueous assay buffer | - Ensure the final concentration of Metixene does not exceed its solubility limit in the assay buffer.- A small percentage of a co-solvent might be necessary, but this should be validated for its effect on the assay. |
Visualizations
Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: Antagonism of M1, M3, and M5 muscarinic receptors by Metixene blocks Gq/11 signaling.
Experimental Workflow for Reproducibility
Caption: A logical workflow to enhance experimental reproducibility with Metixene.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metixene hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Metixene hydrochloride hydrate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Metixene hydrochloride hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is traditionally known as an anticholinergic and antiparkinsonian agent.[1][2][3][4][5] Its primary mechanism involves the competitive antagonism of acetylcholine at muscarinic receptors, particularly in the corpus striatum.[6][7] More recent research has identified a novel mechanism in the context of cancer, where Metixene induces incomplete autophagy, leading to caspase-mediated apoptosis.[3][8][9]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Metixene are not extensively documented, resistance to anticholinergic drugs and cancer therapeutics can arise from several general mechanisms:
-
Altered Drug Target: Mutations or changes in the expression levels of muscarinic acetylcholine receptors could reduce the binding affinity of Metixene.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump Metixene out of the cells, reducing its intracellular concentration.[10]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the apoptotic effects of Metixene.[11][12][13]
-
Enhanced Autophagy Completion: In cancer models where Metixene's efficacy relies on inducing incomplete autophagy, cells may adapt by enhancing the autophagic flux, leading to the completion of autophagy and cell survival rather than apoptosis.
Q3: What are the typical concentrations of this compound used in in-vitro and in-vivo experiments?
-
In-vitro: IC50 values for this compound in inhibiting the binding of quinuclidinyl benzilate (QNB) to muscarinic receptors are in the nanomolar range (IC50 = 55 nM, Ki = 15 nM).[1][3][4] For cancer cell lines, concentrations ranging from 10 µM to 15 µM have been shown to induce autophagy and apoptosis.[14]
-
In-vivo: In preclinical mouse models of metastatic breast cancer, Metixene has been administered intraperitoneally at doses of 0.1 mg/kg and 1.0 mg/kg, three times a week.[1][8]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Decreased Cell Viability is Not Observed at Expected Concentrations
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | 1. Verify Target Expression: Confirm that your cell line expresses the relevant muscarinic receptors if that is the target pathway of interest. For the anticancer effect, assess the expression of NDRG1. 2. Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling. |
| Compound Inactivity | 1. Verify Compound Integrity: Ensure proper storage of this compound (typically at -20°C). Prepare fresh stock solutions. 2. Solubility Issues: this compound is soluble in water.[14] However, if using a different solvent, ensure the final concentration in the culture medium does not exceed non-toxic levels (e.g., DMSO <0.5%).[6] |
| Suboptimal Experimental Conditions | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a response.[6] 2. Cell Density: Ensure consistent and optimal cell seeding density. High cell density can sometimes mask cytotoxic effects.[2] |
| Assay Interference | 1. Run a Cell-Free Control: Add Metixene to the culture medium without cells to check for direct interference with your viability assay reagents (e.g., MTT, XTT).[6] 2. Switch Assay Method: If interference is suspected, switch to an alternative viability assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a protein-based assay (e.g., Sulforhodamine B).[6] |
Issue 2: Development of Resistance to this compound in Culture
| Potential Cause | Troubleshooting & Overcoming Strategy |
| Increased Drug Efflux | 1. Co-treatment with Efflux Pump Inhibitors: Combine Metixene with known inhibitors of ABC transporters, such as verapamil or tariquidar, to increase intracellular drug concentration.[10] |
| Activation of Pro-Survival Pathways | 1. Combination Therapy: Identify activated pro-survival pathways (e.g., PI3K/Akt/mTOR) through molecular analysis (e.g., Western blot, RNA-seq) and co-administer Metixene with inhibitors targeting these pathways.[13] |
| Enhanced Autophagy Completion | 1. Co-treatment with Autophagy Modulators: If resistance is suspected to be due to the completion of autophagy, consider co-treatment with autophagy inhibitors like chloroquine or 3-methyladenine. This may enhance the "incomplete autophagy" phenotype and promote apoptosis.[8][14] |
Data Presentation
Table 1: In-Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (QNB Binding) | 55 nM | Rat brain cortical tissue | [1][3][4] |
| Ki (Muscarinic Receptor) | 15 nM | Rat receptor | [14] |
| EC50 (Proliferation) | 10 µM | P388 leukemia cells | [14] |
| EC50 (Proliferation) | 12 µM | Doxorubicin-resistant P388 cells | [14] |
| Apoptosis Induction | 15 µM | BT474 & MDA-MB-231 breast cancer cells | [14] |
| Autophagy Induction | 10 µM | BT474 & MDA-MB-231 breast cancer cells | [14] |
Table 2: In-Vivo Efficacy of this compound in a Breast Cancer Mouse Xenograft Model
| Treatment Group | Dose | Administration | Outcome | Reference |
| Control | - | Intraperitoneal (25% captisol) | - | [1][8] |
| Metixene | 0.1 mg/kg | Intraperitoneal (3x/week) | Decreased tumor size | [8] |
| Metixene | 1.0 mg/kg | Intraperitoneal (3x/week) | Decreased tumor weight and volume; improved survival | [1][8][14] |
Experimental Protocols
Protocol 1: Generation of a Metixene-Resistant Cell Line
-
Initial Exposure: Treat the parental cell line with this compound at a concentration close to its IC50 value.
-
Recovery: Culture the cells until a significant portion of the population dies, leaving a small number of surviving colonies.
-
Expansion: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in a fresh medium.
-
Dose Escalation: Once the cells have recovered, repeat the treatment with a slightly higher concentration of Metixene.
-
Iterative Cycles: Repeat the cycle of treatment, recovery, and dose escalation over several months.
-
Confirmation of Resistance: Periodically perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 of the treated population compared to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Protocol 2: In-Vivo Efficacy Study in an Orthotopic Breast Cancer Model
-
Cell Implantation: Orthotopically implant human breast cancer cells (e.g., HCC1954) into the mammary fat pads of immunodeficient mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 5 mm).
-
Randomization: Randomize the mice into control and treatment groups.
-
Treatment Administration: Administer this compound (e.g., 0.1 mg/kg and 1.0 mg/kg) or vehicle control (e.g., 25% captisol) via intraperitoneal injection three times per week.[1][8]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Monitor the overall health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for markers of apoptosis and autophagy).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anticholinergic Mechanism of this compound.
Caption: Metixene's Anticancer Signaling Pathway.
Caption: Workflow for Generating a Metixene-Resistant Cell Line.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. sketchviz.com [sketchviz.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Regulation of Apoptosis by Autophagy to Enhance Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 8. Autophagy and cancer treatment: four functional forms of autophagy and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment | MDPI [mdpi.com]
- 13. Frontiers | Overcome Drug Resistance in Cholangiocarcinoma: New Insight Into Mechanisms and Refining the Preclinical Experiment Models [frontiersin.org]
- 14. Regulation of Apoptosis by Autophagy to Enhance Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Metixene Hydrochloride Hydrate: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Metixene hydrochloride hydrate's performance against other anticholinergic agents used in Parkinson's disease research. The following sections detail its binding affinity, signaling pathways, and the experimental protocols to validate these findings.
Metixene is an anticholinergic and antiparkinsonian agent.[1] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which helps to restore the balance of neurotransmitter activity in the brain that is disrupted in Parkinson's disease. This guide summarizes the available experimental data to facilitate a comprehensive evaluation of this compound in a research context.
Comparative Binding Affinity of Anticholinergic Agents
This compound demonstrates potent binding to muscarinic receptors. Experimental data from radioligand binding assays, which measure how strongly a drug binds to its target, show that Metixene is a potent inhibitor of [3H]quinuclidinyl benzilate ([3H]QNB) binding to muscarinic receptors in rat brain cortical tissue.[1] The half-maximal inhibitory concentration (IC50) for Metixene in this assay is 0.055 µM, and its binding affinity (Ki) is 15 nM.[1]
For a comprehensive comparison, the table below summarizes the IC50 values for Metixene and other common anticholinergic drugs used in Parkinson's disease research, all derived from the same experimental setup.[1]
| Compound | IC50 (µM) in [3H]QNB Binding Assay (Rat Brain Cortex) |
| Biperiden | 0.0084 |
| Benztropine | 0.011 |
| Trihexyphenidyl | 0.018 |
| Metixene | 0.055 |
| Procyclidine | 0.070 |
| Atropine | 0.22 |
Lower IC50 values indicate higher binding affinity.
Signaling Pathways and In Vivo Efficacy
The primary signaling pathway affected by Metixene is the muscarinic acetylcholine receptor pathway. By blocking these receptors, Metixene inhibits the action of acetylcholine, a neurotransmitter. In Parkinson's disease, the depletion of dopamine leads to an overactivity of acetylcholine, contributing to motor symptoms. Metixene helps to alleviate these symptoms by restoring the balance between dopamine and acetylcholine.
Caption: Metixene blocks muscarinic receptors to reduce excessive excitatory signaling.
Despite its established use as an antiparkinsonian agent, there is a notable lack of publicly available in vivo efficacy data for this compound in established animal models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) models. These models are crucial for evaluating a compound's ability to improve motor function and for assessing its potential neuroprotective effects.
Experimental Protocols
To facilitate the validation and comparison of this compound's performance, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound to muscarinic receptors.
Caption: Key steps in determining muscarinic receptor binding affinity.
Detailed Protocol:
-
Tissue Preparation: Homogenize rat brain cortical tissue in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand ([3H]QNB), and varying concentrations of the unlabeled test compound (Metixene or a competitor). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known muscarinic antagonist like atropine).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Parkinson's Disease (MPTP Model)
The MPTP mouse model is a widely used neurotoxin-based model to study Parkinson's disease.
Caption: A typical workflow for evaluating drug efficacy in the MPTP mouse model.
Detailed Protocol:
-
Animal Selection and Acclimatization: Use a susceptible mouse strain (e.g., C57BL/6) and allow them to acclimate to the laboratory environment.
-
MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal injection. A common regimen is multiple injections over a short period.
-
Drug Treatment: Begin treatment with this compound or a vehicle control at a predetermined time relative to the MPTP administration (e.g., pre-treatment, co-administration, or post-treatment).
-
Behavioral Assessment: At various time points after MPTP administration, assess motor function using tests such as the rotarod test (for motor coordination and balance), the open field test (for locomotor activity), and the pole test (for bradykinesia).
-
Neurochemical Analysis: After the final behavioral tests, euthanize the animals and dissect the striatum. Analyze the tissue for dopamine and its metabolites using techniques like high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perfuse the brains and prepare sections of the substantia nigra. Use immunohistochemistry to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neurodegeneration.
Conclusion
This compound is a potent muscarinic receptor antagonist with a binding affinity comparable to other established antiparkinsonian drugs. While its efficacy in blocking muscarinic receptors in brain tissue is well-documented, further research is needed to delineate its binding profile at individual muscarinic receptor subtypes and to establish its in vivo efficacy in animal models of Parkinson's disease. The experimental protocols provided in this guide offer a framework for researchers to conduct these validating experiments and to objectively compare Metixene's performance with other therapeutic alternatives.
References
A Comparative Analysis of Metixene Hydrochloride Hydrate and Scopolamine for Muscarinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of metixene hydrochloride hydrate and scopolamine, two prominent anticholinergic agents utilized in neuroscience research and drug development. Both compounds act as antagonists at muscarinic acetylcholine receptors (mAChRs), yet they exhibit distinct pharmacological profiles that render them suitable for different experimental paradigms. This document aims to furnish researchers with the necessary data and protocols to make informed decisions regarding the selection and application of these valuable research tools.
I. Pharmacological Profile and Mechanism of Action
Metixene and scopolamine are competitive antagonists of acetylcholine at muscarinic receptors.[1][2] Their primary mechanism of action involves blocking the effects of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.[1][2]
This compound is a tertiary antimuscarinic compound with both central and peripheral effects.[3] It is recognized for its antiparkinsonian properties, which are attributed to the restoration of the balance between the cholinergic and dopaminergic systems in the corpus striatum.[1][4] In addition to its anticholinergic activity, metixene also possesses antihistaminic and direct antispasmodic properties.[3]
Scopolamine is a naturally occurring tropane alkaloid derived from plants of the Solanaceae family.[5] It is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).[6][7] Scopolamine readily crosses the blood-brain barrier, leading to significant central nervous system effects.[8] It is widely used in research to induce a model of cognitive impairment, particularly deficits in learning and memory, which are hallmarks of cholinergic dysfunction.[8] Clinically, it is employed for the prevention of motion sickness and postoperative nausea and vomiting.[5]
II. Quantitative Comparison of Receptor Binding Affinity
A direct comparison of binding affinities from a single study is unavailable. The following table summarizes the reported binding affinities (Ki and IC50 values) from separate investigations. It is crucial to note that variations in experimental conditions (e.g., radioligand, tissue preparation) can influence these values.
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | Muscarinic Receptor (non-selective) | 15 | 55 | [9] |
| Scopolamine | hM1 | 0.83 | - | [6] |
| hM2 | 5.3 | - | [6] | |
| hM3 | 0.34 | - | [6] | |
| hM4 | 0.38 | - | [6] | |
| hM5 | 0.34 | - | [6] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
III. Pharmacokinetic Properties
| Parameter | This compound | Scopolamine | Reference |
| Absorption | Absorbed from the GI tract | Well-absorbed via various routes (oral, transdermal, IV) | [10][11] |
| Bioavailability | Not specified | Oral: 20-40% | [6] |
| Metabolism | Hepatic (sulfoxidation and N-demethylation) | Liver (primarily by CYP3A4) | [6][10] |
| Elimination Half-life | Not specified | ~5 hours | [6] |
| Excretion | Urine | Urine (about 2.6% as unchanged drug after oral administration) | [6][10] |
IV. Comparative Side Effect Profile
Both metixene and scopolamine share a range of anticholinergic side effects. The severity and incidence of these effects are dose-dependent.
| Side Effect | This compound | Scopolamine |
| Common | Dry mouth, constipation, nausea, vertigo, blurred vision, ataxia, headache | Dry mouth, drowsiness, blurred vision, dizziness, dilated pupils |
| Less Common/Severe | Fever, rash, acute glaucoma | Confusion, agitation, hallucinations (at higher doses) |
V. Experimental Protocols
A. Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., metixene or scopolamine) for muscarinic receptors.
1. Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)
-
Membrane Preparation: Homogenates from a brain region rich in muscarinic receptors (e.g., rat cortex or striatum) or cell lines expressing specific muscarinic receptor subtypes.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Test Compounds: this compound and scopolamine in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Glass fiber filters
-
Scintillation fluid and counter
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. In Vivo Model of Scopolamine-Induced Memory Impairment
This protocol describes a common method for inducing cognitive deficits in rodents using scopolamine, which can be used to test the efficacy of potential cognitive-enhancing drugs.
1. Animals:
-
Male C57BL/6 mice or Wistar rats.
2. Drug Administration:
-
Dissolve scopolamine hydrobromide in sterile saline.
-
Administer scopolamine intraperitoneally (i.p.) at a dose of 1-3 mg/kg.
-
The test compound or vehicle should be administered at a predetermined time before or after the scopolamine injection, depending on the study design (preventive or therapeutic).
3. Behavioral Testing:
-
Conduct behavioral tests, such as the Morris water maze, Y-maze, or passive avoidance test, to assess learning and memory. The timing of the tests should be consistent relative to the drug administrations.
4. Data Analysis:
-
Compare the performance of the scopolamine-treated group with the vehicle-treated control group and the group receiving the test compound in addition to scopolamine. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.
VI. Visualizing Key Concepts
To aid in the understanding of the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metixene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Scopolamine - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Effects of Scopolamine at Different Doses on Learning and Memory Function in Mice [yydbzz.com]
- 9. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. youtube.com [youtube.com]
Unveiling the Profile of Metixene Hydrochloride Hydrate: A Comparative Analysis for Researchers
Metixene hydrochloride hydrate, an anticholinergic and antiparkinsonian agent, has demonstrated significant potential in neurological research. This guide offers a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Therapeutic Applications
This compound functions as a potent antagonist of muscarinic acetylcholine receptors.[1][2][3][4][5][6][7] Its primary mechanism involves the competitive inhibition of acetylcholine binding at these receptors within the corpus striatum. This action helps to restore the neurochemical balance between the cholinergic and dopaminergic systems, which is often disrupted in Parkinson's disease.[4][5] The drug exhibits a strong affinity for muscarinic receptors, with a reported IC50 value of 55 nM and a Ki of 15 nM for the inhibition of quinuclidinyl benzilate (QNB) binding.[1][2][3][6][8][9][10]
Beyond its application in Parkinsonism, Metixene has been explored for its potential in oncology, specifically in the treatment of metastatic cancer and brain metastases through the induction of incomplete autophagy and subsequent cell death.[7][11] Additionally, it possesses antihistaminic and direct antispasmodic properties.[4][5][12]
Comparative Analysis with Alternatives
The primary alternatives to this compound for the management of Parkinson's disease symptoms include other anticholinergic drugs such as Trihexyphenidyl and Biperiden. The following table summarizes the available quantitative data for a comparative assessment.
| Compound | Target | IC50 (nM) | Ki (nM) | Primary Indication |
| This compound | Muscarinic Acetylcholine Receptor | 55 | 15 | Parkinson's Disease |
| Trihexyphenidyl | Muscarinic Acetylcholine Receptor M1 | 1.8 | - | Parkinson's Disease |
| Biperiden | Muscarinic Acetylcholine Receptor | 3.98 | - | Parkinson's Disease |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial.
Muscarinic Receptor Binding Assay (for this compound)
This protocol outlines the methodology used to determine the IC50 and Ki values of this compound for the muscarinic acetylcholine receptor.
Objective: To quantify the binding affinity of this compound to muscarinic receptors.
Materials:
-
This compound
-
[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand
-
Rat brain cortical tissue homogenate
-
Scintillation fluid
-
Phosphate-buffered saline (PBS)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Tissue Preparation: Rat brain cortical tissue is homogenized in ice-cold PBS.
-
Binding Reaction: The homogenate is incubated with various concentrations of this compound and a fixed concentration of [3H]-QNB.
-
Incubation: The mixture is incubated at a specified temperature for a set duration to allow for competitive binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold PBS to remove non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of [3H]-QNB binding, is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Metixene and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metixene - Wikipedia [en.wikipedia.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | AChR | TargetMol [targetmol.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
Metixene Hydrochloride Hydrate: A Comparative Analysis of Efficacy in Parkinson's Disease Management
For Researchers, Scientists, and Drug Development Professionals
Metixene hydrochloride hydrate, an anticholinergic agent, has historically been utilized in the symptomatic management of Parkinson's disease (PD). This guide provides a comparative overview of its efficacy relative to other established classes of antiparkinsonian drugs. While direct, large-scale clinical trials with quantitative head-to-head comparisons are limited for metixene, this analysis synthesizes available information on its drug class to offer a qualitative and extrapolated quantitative comparison. The information is intended to support research and drug development efforts in the field of neurodegenerative disorders.
Mechanism of Action: Restoring Cholinergic-Dopaminergic Balance
Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a relative excess of acetylcholine in the basal ganglia. This imbalance is a key contributor to the motor symptoms of the disease. This compound, as a muscarinic acetylcholine receptor antagonist, works to counteract this overactivity, thereby helping to alleviate certain motor deficits, particularly tremor.[1]
Efficacy Comparison with Other Parkinson's Disease Drug Classes
The therapeutic landscape for Parkinson's disease is dominated by several drug classes, each with a distinct mechanism of action and efficacy profile. A qualitative comparison of metixene (as part of the anticholinergic class) with Levodopa, dopamine agonists, and MAO-B inhibitors is presented below.
| Drug Class | Primary Mechanism of Action | Predominant Efficacy | Common Side Effects |
| Anticholinergics (e.g., Metixene) | Muscarinic acetylcholine receptor antagonist | Reduction of tremor and rigidity[2][3] | Cognitive impairment (confusion, memory problems), dry mouth, blurred vision, urinary retention[2][3] |
| Levodopa | Dopamine precursor; converted to dopamine in the brain | Broad and potent efficacy against bradykinesia, rigidity, and tremor[4][5] | Dyskinesias (involuntary movements) with long-term use, motor fluctuations ("on-off" phenomena), nausea[4] |
| Dopamine Agonists | Directly stimulate dopamine receptors | Moderate efficacy on motor symptoms; may delay the need for Levodopa[6][7] | Nausea, orthostatic hypotension, hallucinations, impulse control disorders[1][6] |
| MAO-B Inhibitors | Inhibit the breakdown of dopamine in the brain | Mild symptomatic benefit; may have neuroprotective effects[8][9] | Nausea, headache, confusion; potential for serotonin syndrome when combined with certain medications[9] |
Quantitative Data Summary (Extrapolated)
Direct quantitative comparative data for metixene is scarce. The following table provides an extrapolated summary based on the known efficacy of the anticholinergic drug class on the Unified Parkinson's Disease Rating Scale (UPDRS), a standard tool in PD clinical trials.[10][11] It is crucial to note that these are generalized estimates and not derived from direct comparative trials involving metixene.
| Drug Class | Expected Improvement in UPDRS Part III (Motor Examination) Score |
| Anticholinergics (e.g., Metixene) | Modest improvement, primarily in tremor and rigidity subscores |
| Levodopa | Significant improvement across all motor domains |
| Dopamine Agonists | Moderate improvement in motor scores |
| MAO-B Inhibitors | Mild improvement in motor scores |
Experimental Protocols
A generalized experimental protocol for a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of an antiparkinsonian drug is outlined below. This protocol is based on standard practices in the field and would be applicable for evaluating a compound like metixene.
Objective: To evaluate the efficacy and safety of Drug X in reducing motor symptoms in patients with idiopathic Parkinson's disease.
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Male or female patients aged 40-80 years.
-
Diagnosis of idiopathic Parkinson's disease according to established criteria (e.g., UK Parkinson's Disease Society Brain Bank Clinical Diagnostic Criteria).
-
Hoehn and Yahr stage 1-3.
-
Stable dose of any concomitant antiparkinsonian medication for at least 4 weeks prior to randomization.
-
Willing and able to provide informed consent.
Exclusion Criteria:
-
Atypical parkinsonism.
-
Previous neurosurgical intervention for Parkinson's disease.
-
Significant cognitive impairment or dementia.
-
Severe or unstable medical conditions.
-
Use of medications known to interact with the study drug.
Randomization and Blinding: Participants will be randomized in a 1:1 ratio to receive either Drug X or a matching placebo. Both participants and investigators will be blinded to the treatment allocation.
Outcome Measures:
-
Primary Outcome: Change from baseline in the UPDRS Part III (Motor Examination) score at week 12.
-
Secondary Outcomes:
-
Change from baseline in UPDRS Part II (Activities of Daily Living) score.
-
Change from baseline in tremor and rigidity subscores of the UPDRS Part III.
-
Patient and Clinician Global Impression of Change (PGI-C and CGI-C).
-
Incidence and severity of adverse events.
-
Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized patients who have received at least one dose of the study medication. An analysis of covariance (ANCOVA) will be used to compare the change from baseline in the UPDRS Part III score between the treatment groups, with baseline score as a covariate.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the major classes of antiparkinsonian drugs.
Figure 1: Anticholinergic Drug Signaling Pathway.
Figure 2: Levodopa Signaling Pathway.
Figure 3: Dopamine Agonist Signaling Pathway.
Figure 4: MAO-B Inhibitor Mechanism of Action.
Conclusion
This compound, as an anticholinergic agent, offers a therapeutic option for managing specific motor symptoms of Parkinson's disease, primarily tremor. Its efficacy is generally considered to be less robust than that of Levodopa or dopamine agonists for the broader spectrum of motor symptoms. The significant potential for cognitive and other anticholinergic side effects often limits its use, particularly in older patients. Further research, including well-designed, direct comparative clinical trials, is warranted to more precisely define the quantitative efficacy and safety profile of this compound in the modern management of Parkinson's disease. This would enable a more evidence-based approach to its positioning in the therapeutic armamentarium for this complex neurodegenerative condition.
References
- 1. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]
- 4. Levodopa-induced dyskinesia and striatal signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 8. researchgate.net [researchgate.net]
- 9. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 10. Novel Approach to Movement Disorder Society–Unified Parkinson's Disease Rating Scale Monitoring in Clinical Trials: Longitudinal Item Response Theory Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
A Comparative Guide to Metixene Hydrochloride Hydrate: From Parkinson's Treatment to a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Metixene hydrochloride hydrate, a drug with a history in the symptomatic treatment of Parkinson's disease, is now gaining renewed interest for its potential as an anti-cancer therapeutic. This guide provides a comprehensive comparison of Metixene's performance, drawing on available experimental data for both its established anticholinergic effects and its emerging role in oncology. While direct reproducibility studies are limited, this document synthesizes existing data to offer an objective overview for research and drug development professionals.
Anticholinergic Properties: A Comparative Overview
Metixene was originally utilized as an anticholinergic agent to manage the symptoms of Parkinson's disease.[1][2][3] Its mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, aiming to restore the balance between the cholinergic and dopaminergic systems.[1]
Quantitative Comparison of Muscarinic Receptor Binding
The affinity of Metixene for muscarinic receptors has been quantified and can be compared with other anticholinergic drugs commonly used for Parkinson's disease, such as trihexyphenidyl and biperiden.
| Drug | Muscarinic Receptor IC50 (nM) | Muscarinic Receptor Ki (nM) | Reference(s) |
| This compound | 55 | 15 | [1] |
| Trihexyphenidyl | 26 | ~1.0-1.35 (M1) | [4][5] |
| Biperiden | - | 0.48 (M1) | [4] |
| Benztropine | 18 | ~1.35-2.5 (M1) | [4][5][6] |
Note: Lower IC50 and Ki values indicate higher binding affinity. Data for trihexyphenidyl, biperiden, and benztropine are presented for the M1 muscarinic receptor subtype, which is a key target for anticholinergic effects in the central nervous system.
While clinical trials on the comparative efficacy of these anticholinergics are dated and sometimes conflicting, some studies suggest that drugs like trihexyphenidyl can improve motor function in Parkinson's patients.[2][7][8][9] However, a review of studies indicated insufficient evidence to definitively compare the efficacy and safety between individual anticholinergic drugs.
A New Frontier: Metixene in Cancer Therapy
Recent preclinical research has unveiled a novel application for Metixene as a potent agent against metastatic breast cancer, including brain metastases.[1][10][11] This repositioning stems from its ability to induce incomplete autophagy and subsequent caspase-mediated apoptosis in cancer cells.[1][10][11]
In Vitro Efficacy Against Breast Cancer Cell Lines
Metixene has demonstrated significant cytotoxic effects across a panel of metastatic breast cancer cell lines, with IC50 values indicating its potency.
| Cell Line | Cancer Subtype | IC50 of Metixene (µM) after 72h | Reference(s) |
| BT-474Br | HER2-positive | 9.7 - 31.8 (range across lines) | [10][12] |
| HCC1954 | HER2-positive | 9.7 - 31.8 (range across lines) | [10][12] |
| MDA-MB-231Br | Triple-negative | 9.7 - 31.8 (range across lines) | [10][12] |
| HCC1806 | Triple-negative | 9.7 - 31.8 (range across lines) | [10][12] |
| HS578T | Triple-negative | 9.7 - 31.8 (range across lines) | [10][12] |
| HCC3153 | Triple-negative | 9.7 - 31.8 (range across lines) | [10][12] |
| SUM159 | Triple-negative | 9.7 - 31.8 (range across lines) | [10][12] |
Induction of Apoptosis and Incomplete Autophagy
The anti-cancer activity of Metixene is linked to its ability to trigger programmed cell death. This is evidenced by a dose- and time-dependent increase in caspase-3/-7 activity in breast cancer cell lines.[10]
| Cell Line | Metixene Concentration (µM) | Incubation Time (h) | Increase in Caspase-3/-7 Activity | Reference(s) |
| BT-474Br | 5, 10, 15 | 24, 48 | Significant increase | [10] |
| MDA-MB-231Br | 5, 10, 15 | 24, 48 | Significant increase | [10] |
Furthermore, Metixene induces incomplete autophagy, characterized by the accumulation of autophagosomes (indicated by increased LC3-II levels) and a buildup of the autophagy cargo protein p62, suggesting a blockage in the final degradation step of autophagy.[10]
In Vivo Anti-Tumor Efficacy
In a preclinical mouse model of breast cancer, Metixene demonstrated a significant reduction in tumor size and weight.
| Treatment Group | Tumor Weight (relative to control) | Tumor Volume (relative to control) | Reference(s) |
| Metixene (0.1 mg/kg) | Significantly decreased (P < 0.0001) | Significantly reduced (P = 0.0043) | [10] |
| Metixene (1.0 mg/kg) | Significantly decreased (P < 0.0001) | Significantly reduced (P = 0.0004) | [10] |
These in vivo results were accompanied by a significant increase in cleaved caspase-3 staining in the tumor sections, confirming the induction of apoptosis.[10] Metixene treatment also led to a significant increase in survival in multiple preclinical models of metastatic breast cancer and brain metastases.[1][10][11]
Comparison with Other Autophagy Inhibitors
Metixene's mechanism of inducing incomplete autophagy differentiates it from other well-known autophagy inhibitors like hydroxychloroquine (HCQ) and 3-methyladenine (3-MA).
-
Hydroxychloroquine (HCQ): A clinically approved drug that inhibits the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes.[13][14][15][16][17][18] It is being investigated in numerous clinical trials for cancer therapy, often in combination with chemotherapy.[13][14][15][17]
-
3-Methyladenine (3-MA): An inhibitor of class III PI3K, which is involved in the initiation of autophagy.[18][19][20][21][22] Its effects can be complex, as prolonged treatment may promote autophagy under certain conditions.[22]
While direct comparative studies are not available, Metixene's ability to induce incomplete autophagy leading to apoptosis presents a promising and potentially distinct anti-cancer strategy.
Experimental Protocols
Muscarinic Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to muscarinic receptors.
-
Preparation of Receptor Source: A tissue homogenate or cell line expressing muscarinic receptors is prepared.
-
Incubation: The receptor source is incubated with a radiolabeled ligand (e.g., [3H]-quinuclidinyl benzilate) and varying concentrations of the test compound (e.g., Metixene).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]
Caspase-3/-7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
-
Cell Plating: Cancer cells are plated in a 96-well plate.
-
Treatment: Cells are treated with varying concentrations of Metixene for specific durations (e.g., 24 or 48 hours).[10]
-
Lysis and Reagent Addition: A reagent containing a luminogenic caspase-3/7 substrate is added to the cells.
-
Incubation: The plate is incubated to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: The resulting luminescent signal, which is proportional to caspase activity, is measured using a luminometer.[10]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human breast cancer cells (e.g., HCC1954) are implanted into the mammary fat pads of immunocompromised mice.[10]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 5 mm).[10]
-
Treatment: Mice are randomized into groups and treated with a vehicle control or different doses of Metixene (e.g., 0.1 mg/kg and 1.0 mg/kg) via intraperitoneal injection, typically three times a week.[10]
-
Tumor Measurement: Tumor volume is monitored regularly using calipers.[10]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed.[10] Immunohistochemical analysis for markers like cleaved caspase-3 can also be performed.[10]
Visualizing the Mechanisms
Signaling Pathway of Metixene in Cancer Cells
Caption: Metixene induces apoptosis in cancer cells via NDRG1 phosphorylation and incomplete autophagy.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. researchgate.net [researchgate.net]
- 2. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. Crossover clinical trial of benapryzine and trihexyphenidyl in Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors | Semantic Scholar [semanticscholar.org]
- 14. Facebook [cancer.gov]
- 15. A Randomized Phase II Preoperative Study of Autophagy Inhibition With High-Dose Hydroxychloroquine and Gemcitabine/Nab-Paclitaxel in Pancreatic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of autophagy with 3-methyladenine is protective in a lethal model of murine endotoxemia and polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of autophagy inhibitor 3-methyladenine on a diabetic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. invivogen.com [invivogen.com]
Metixene Hydrochloride Hydrate: A Comparative Review of a Repurposed Antiparkinsonian Agent
For Researchers, Scientists, and Drug Development Professionals
Metixene hydrochloride hydrate, a tertiary amine anticholinergic agent, was historically used for the symptomatic treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. While its use for these indications has been largely superseded by more effective and better-tolerated therapies, recent preclinical research has unveiled a potential new application for metixene as an anticancer agent, particularly for metastatic breast cancer that has spread to the brain. This guide provides a comprehensive review of this compound, objectively comparing its performance with alternative treatments in both its historical and potential future therapeutic areas, supported by available experimental data.
Metixene in the Management of Parkinson's Disease and Extrapyramidal Symptoms
Metixene's therapeutic effect in movement disorders stems from its activity as a muscarinic antagonist. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of cholinergic pathways in the striatum. By blocking muscarinic receptors, anticholinergic drugs like metixene aim to restore the balance between dopamine and acetylcholine, thereby alleviating symptoms, particularly tremor and rigidity.
Comparison with Current Standard of Care for Parkinson's Disease
The use of anticholinergics, including metixene, for Parkinson's disease has significantly declined due to their modest efficacy on bradykinesia and the high incidence of adverse effects, especially in older patients. The current gold standard for the symptomatic treatment of Parkinson's disease is levodopa, a precursor of dopamine, often combined with a peripheral decarboxylase inhibitor (e.g., carbidopa). Other important drug classes include dopamine agonists, MAO-B inhibitors, and COMT inhibitors.
| Drug Class | Mechanism of Action | Key Efficacy Data | Common Adverse Effects |
| Anticholinergics (e.g., Metixene) | Muscarinic acetylcholine receptor antagonist. | Primarily effective for tremor and rigidity; less effective for bradykinesia. | Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment (confusion, memory loss), hallucinations.[1] |
| Levodopa/Carbidopa | Dopamine precursor; increases dopamine levels in the brain. | Most effective drug for motor symptoms of Parkinson's disease. | Nausea, vomiting, orthostatic hypotension, motor fluctuations, and dyskinesias with long-term use. |
| Dopamine Agonists | Directly stimulate dopamine receptors. | Effective as monotherapy in early Parkinson's or as an adjunct to levodopa in later stages. | Nausea, somnolence, hallucinations, impulse control disorders. |
| MAO-B Inhibitors | Inhibit the breakdown of dopamine in the brain. | Modest symptomatic benefit, may have a mild neuroprotective effect. | Nausea, headache, confusion. |
| COMT Inhibitors | Inhibit the peripheral breakdown of levodopa, increasing its bioavailability. | Used as an adjunct to levodopa to reduce "off" time. | Dyskinesia, nausea, diarrhea, harmless urine discoloration. |
Signaling Pathway: Anticholinergic Action in Parkinson's Disease
Caption: Metixene blocks acetylcholine's excitatory effect on motor output.
A New Frontier: Metixene in Metastatic Breast Cancer
Recent preclinical studies have identified metixene as a potential therapeutic agent for metastatic breast cancer, including challenging-to-treat brain metastases. This discovery stems from a screening of CNS-permeable drugs, highlighting a novel mechanism of action for metixene unrelated to its anticholinergic properties.
Preclinical Evidence and Mechanism of Action
A key study by Fares et al. (2023) demonstrated that metixene induces caspase-mediated apoptosis in breast cancer cells by triggering incomplete autophagy.[2][3][4] This process is mediated by the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[2][3][4]
-
Cell Viability Assay: Breast cancer cell lines (BT-474Br and MDA-MB-231Br) were treated with increasing concentrations of metixene for 24 and 48 hours. Cell viability was assessed to determine the drug's cytotoxic effects.
-
Caspase-3/7 Activity Assay: To confirm apoptosis, caspase-3 and -7 activity was measured in metixene-treated cells at various concentrations and time points.
-
In Vivo Mouse Models:
-
Orthotopic Xenograft Model: HCC1954 breast cancer cells were implanted into the mammary fat pads of nude mice. Once tumors reached a specific size, mice were treated with metixene (0.1 mg/kg or 1.0 mg/kg) or a control vehicle. Tumor volume and weight were measured.
-
Intracranial Xenograft Model: BT-474Br cells were stereotactically implanted into the brains of nude mice. Mice were then treated with metixene (1.0 mg/kg) or a control, and survival was monitored.
-
Caption: Metixene's proposed anticancer mechanism of action.
Comparison with Standard of Care for HER2-Positive Brain Metastases
For patients with HER2-positive breast cancer that has metastasized to the brain, the treatment landscape has evolved significantly with the advent of targeted therapies that can cross the blood-brain barrier.
| Treatment | Mechanism of Action | Key Efficacy Data (in Brain Metastases) | Common Adverse Effects |
| Metixene (Preclinical) | Induces incomplete autophagy and apoptosis via NDRG1 phosphorylation. | Significant reduction in tumor size and increased survival in mouse models.[2][3][4] | Minimal side effects reported in humans from its use as an antiparkinsonian agent.[2][3][4] |
| Tucatinib + Trastuzumab + Capecitabine | Tucatinib is a highly selective HER2 tyrosine kinase inhibitor. | In the HER2CLIMB trial, this combination significantly improved progression-free survival (PFS) and overall survival (OS) in patients with brain metastases. | Diarrhea, hand-foot syndrome, nausea, fatigue, hepatotoxicity. |
| Trastuzumab Deruxtecan | An antibody-drug conjugate targeting HER2, delivering a potent chemotherapy payload directly to cancer cells. | The DESTINY-Breast03 and DESTINY-Breast12 trials showed significant intracranial response rates and prolonged PFS in patients with brain metastases. | Nausea, fatigue, alopecia, interstitial lung disease (serious). |
| Lapatinib + Capecitabine | Lapatinib is a dual tyrosine kinase inhibitor of EGFR and HER2. | Modest activity in brain metastases, with objective response rates of around 20-30% in some studies. | Diarrhea, hand-foot syndrome, rash, fatigue. |
Comparison with Standard of Care for Triple-Negative Breast Cancer (TNBC) Brain Metastases
TNBC that has spread to the brain has a poor prognosis and limited treatment options. The standard of care often involves radiation and chemotherapy.
| Treatment | Mechanism of Action | Key Efficacy Data (in Brain Metastases) | Common Adverse Effects |
| Metixene (Preclinical) | Induces incomplete autophagy and apoptosis via NDRG1 phosphorylation. | Effective against TNBC cell lines and in mouse models.[2][3][4] | Minimal side effects reported in humans from its use as an antiparkinsonian agent.[2][3][4] |
| Radiation Therapy (WBRT or SRS) | Damages the DNA of cancer cells, leading to cell death. | Standard of care for local control of brain metastases. | Fatigue, hair loss, cognitive decline (especially with WBRT). |
| Chemotherapy (e.g., Platinum-based) | Various mechanisms to kill rapidly dividing cells. | Limited efficacy due to poor penetration of the blood-brain barrier. | Myelosuppression, nausea, vomiting, fatigue, nephrotoxicity. |
| Sacituzumab Govitecan | An antibody-drug conjugate targeting Trop-2, delivering a chemotherapy payload. | The ASCENT trial showed a survival benefit in patients with metastatic TNBC, including a subgroup with brain metastases. | Neutropenia, diarrhea, nausea, alopecia, fatigue. |
| PARP Inhibitors (for BRCA-mutated TNBC) | Inhibit DNA repair in cancer cells with BRCA mutations. | Have shown some activity in patients with brain metastases from BRCA-mutated breast cancer. | Nausea, fatigue, anemia. |
Conclusion
This compound represents a fascinating case of potential drug repurposing. While its role in treating Parkinson's disease has become historical due to the development of more effective and safer alternatives, its newly discovered anticancer properties, particularly in the challenging setting of brain metastases, warrant further investigation. The preclinical data are promising, suggesting a novel mechanism of action that is effective across different breast cancer subtypes. Future clinical trials are necessary to determine if metixene can be successfully translated into a valuable therapeutic option for patients with metastatic breast cancer. Researchers and drug development professionals should consider the potential of metixene and similar compounds in addressing unmet needs in oncology.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Enhertu showed substantial clinical activity in patients with HER2-positive metastatic breast cancer and brain metastases [astrazeneca.com]
- 3. Antibody-drug conjugate found effective against brain metastases in patients with HER2-positive breast cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 4. Multicenter phase II study of lapatinib in patients with brain metastases from HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of Metixene Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Metixene hydrochloride hydrate, an anticholinergic agent traditionally used in the management of Parkinson's disease, has garnered interest for its potential neuroprotective properties. This guide provides a comparative analysis of Metixene's neuroprotective effects against other anticholinergic alternatives, supported by available experimental data. It is important to note that direct comparative studies of Metixene against other neuroprotective agents in neuronal models are currently limited. The data for Metixene presented here are primarily derived from studies on cancer cell lines, which may offer insights into its cellular mechanisms but require further validation in neurodegenerative models.
Mechanism of Action and Rationale for Neuroprotection
This compound is a muscarinic acetylcholine receptor antagonist.[1][2][3][4][5] Its therapeutic effect in Parkinson's disease is attributed to the restoration of the balance between the cholinergic and dopaminergic systems in the brain.[3] The rationale for its potential neuroprotective effects extends beyond this primary mechanism and may involve the modulation of cellular pathways related to cell survival, apoptosis, and autophagy.
Comparative Experimental Data
The following tables summarize the available quantitative data on the effects of Metixene and other anticholinergic drugs on key indicators of neuroprotection. It is crucial to consider the different experimental models and conditions when interpreting these data.
Table 1: Effects on Neuronal Viability
| Compound | Experimental Model | Assay | Concentration(s) | Observed Effect |
| Metixene | MDA-MB-231Br (human brain metastasis cancer cell line) | MTT Assay | 10 µM, 20 µM | Dose-dependent decrease in cell viability. |
| Biperiden | Rat model of Traumatic Brain Injury (TBI) | Histological analysis (neuron degeneration) | 8 mg/kg | Reduced number of degenerating neurons.[1] |
| Trihexyphenidyl | PC12 cells (rat pheochromocytoma) | MTT Assay | Not specified | Increased cell survival in the presence of H₂O₂-induced oxidative stress.[6] |
Table 2: Anti-Apoptotic Effects
| Compound | Experimental Model | Assay | Concentration(s) | Observed Effect |
| Metixene | BT-474Br, MDA-MB-231Br (human breast cancer brain metastasis cell lines) | Caspase-3/-7 Activity Assay | 10 µM, 15 µM | Significant, dose-dependent increase in caspase-3/-7 activity, indicating induction of apoptosis. |
| Biperiden | Rat model of TBI | Not specified | 8 mg/kg | Reduced neuron degeneration, suggesting an anti-apoptotic effect.[1] |
| Trihexyphenidyl | PC12 cells | Not specified | Not specified | Attenuated H₂O₂-induced changes associated with apoptosis.[6] |
Table 3: Effects on Oxidative Stress
| Compound | Experimental Model | Markers | Concentration(s) | Observed Effect |
| Metixene | No direct data available in neuronal models. | - | - | - |
| Trihexyphenidyl | PC12 cells | LDH release, MDA production, intracellular ROS | Not specified | Attenuated the increase in LDH release, MDA production, and intracellular ROS induced by H₂O₂.[6] |
Experimental Protocols
MTT Assay (Cell Viability)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Metixene) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Caspase-3/-7 Activity Assay (Apoptosis)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Lysis and Reagent Addition: After treatment, cells are lysed, and a luminogenic substrate for caspase-3 and -7 is added.
-
Luminescence Measurement: If caspases-3 and -7 are active, the substrate is cleaved, generating a luminescent signal that is measured using a luminometer. The intensity of the luminescence is proportional to the amount of caspase-3 and -7 activity.
Visualizations
Caption: Proposed signaling pathway for Metixene-induced apoptosis in cancer cells.
Caption: Generalized experimental workflow for the MTT cell viability assay.
Caption: Generalized experimental workflow for the Caspase-Glo 3/7 apoptosis assay.
Discussion and Future Directions
The available data suggests that this compound can induce apoptosis, a mechanism that could be either detrimental or beneficial depending on the cellular context. In the context of cancer, inducing apoptosis is a therapeutic goal. However, in neurodegenerative diseases, the aim is to prevent apoptosis. The pro-apoptotic effect observed in cancer cells raises questions about its suitability as a neuroprotective agent. It is possible that the underlying mechanisms of action differ between cancerous and neuronal cells, or that the observed effects are concentration-dependent.
In contrast, other anticholinergic drugs like Biperiden and Trihexyphenidyl have shown more direct neuroprotective effects in preclinical models of neuronal injury and oxidative stress.[1][6] Biperiden demonstrated a reduction in neuronal degeneration and inflammation in a TBI model, while Trihexyphenidyl protected against oxidative damage in a neuronal-like cell line.[1][6]
To definitively assess the neuroprotective potential of Metixene, further research is imperative. Future studies should focus on:
-
Utilizing Neuronal Models: Evaluating the effects of Metixene on neuronal viability, apoptosis, and oxidative stress in primary neuronal cultures or neuronal cell lines under conditions that mimic neurodegenerative diseases (e.g., exposure to neurotoxins, oxidative stress, or inflammatory stimuli).
-
Direct Comparative Studies: Conducting head-to-head comparisons of Metixene with other anticholinergic drugs (e.g., Biperiden, Trihexyphenidyl) and established neuroprotective agents in the same experimental models.
-
Mechanistic Investigations: Elucidating the specific signaling pathways modulated by Metixene in neuronal cells to understand whether it promotes survival or death in a neurodegenerative context.
-
In Vivo Studies: Assessing the efficacy of Metixene in animal models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, or amyotrophic lateral sclerosis.
References
- 1. Neuroprotective Effects of Acute Biperiden Treatment Following Traumatic Brain Injury in Male Rats | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. Phencyclidine and corticosteroids induce apoptosis of a subpopulation of striatal neurons: a neural substrate for psychosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induction by phencyclidine in the brains of rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trihexyphenidyl Alters Its Host’s Metabolism, Neurobehavioral Patterns, and Gut Microbiome Feedback Loop—The Modulating Role of Anacyclus pyrethrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of trihexyphenidyl on hydrogen peroxide-induced oxidative damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metixene Hydrochloride Hydrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Metixene hydrochloride hydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
I. Hazard Profile
This compound is a substance that requires careful handling due to its toxicological and ecotoxicological properties. It is harmful if swallowed or inhaled and poses a significant threat to aquatic ecosystems.[1][2][3]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1][2][3] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1][2][3] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of poor ventilation or potential for aerosolization, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be robust and leak-proof.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include hazard pictograms for "Harmful" and "Hazardous to the aquatic environment".
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from drains and sources of ignition.
-
-
Final Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1] This is to prevent contamination of sewage systems and aquatic environments.[1]
-
IV. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, open a fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution.[2] Collect the cleaning materials and any contaminated items for disposal as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety personnel at your institution.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Regulatory Compliance
It is the responsibility of the generator of the waste to ensure that it is disposed of in accordance with all applicable local, regional, national, and international regulations.[1][3] Always consult your institution's environmental health and safety department for specific guidance.
References
Safeguarding Laboratory Personnel: A Guide to Handling Metixene Hydrochloride Hydrate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling, storage, and disposal of Metixene hydrochloride hydrate in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain a secure research environment.
This compound is an anticholinergic and antiparkinsonian agent.[1][2][3] While a valuable tool in research, it is classified as harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects. Therefore, stringent safety measures are imperative throughout its lifecycle in the laboratory.
Essential Safety and Handling Precautions
A comprehensive approach to safety involves a combination of engineering controls, personal protective equipment, and established procedures.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory hood. The following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | In case of brief exposure or low pollution, a respiratory filter device should be used. For intensive or longer exposure, a respiratory protective device that is independent of circulating air is required. |
| Hand Protection | Gloves | Impermeable and resistant to the product. Due to a lack of specific testing data, selection should be based on the penetration times, rates of diffusion, and degradation characteristics of the glove material. |
| Eye Protection | Safety Glasses/Goggles | To prevent contact with eyes. |
| Body Protection | Laboratory Coat/Gown | An impermeable gown is recommended to protect against skin contact. |
Note: Occupational exposure limits (e.g., PEL, TLV) for this compound have not been established.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety at every stage of handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed. Store according to the instructions on the product insert, which may include storage at -20°C in a desiccated environment for lyophilized product.[1]
Handling and Preparation of Solutions
-
Controlled Area: All handling of the solid compound and preparation of solutions must be performed in a designated area, such as a chemical fume hood, to ensure good ventilation and exhaustion.
-
Avoid Dust: Take care to avoid the generation of dust during handling ("thorough dedusting").
-
Hygiene: Wash hands thoroughly before breaks and at the end of work.
Emergency Procedures
In the event of an exposure or spill, immediate action is required:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse the mouth.
-
Spills: In case of a spill, collect the spillage to prevent it from entering the sewage system or water courses.
Disposal Plan
This compound is very toxic to aquatic life and must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Prohibited Disposal: Do not dispose of this compound with household garbage. Do not allow the product to reach the sewage system.
-
Regulatory Compliance: Disposal must be carried out in accordance with local, regional, national, and international regulations.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
